Hydroxy ipronidazole-d3
Description
Propriétés
IUPAC Name |
2-[5-nitro-1-(trideuteriomethyl)imidazol-2-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-7(2,11)6-8-4-5(9(6)3)10(12)13/h4,11H,1-3H3/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHPMNDYKOSVFR-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=C(N1C)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=CN=C1C(C)(C)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857781 | |
| Record name | 2-[1-(~2~H_3_)Methyl-5-nitro-1H-imidazol-2-yl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1156508-86-9 | |
| Record name | 2-[1-(~2~H_3_)Methyl-5-nitro-1H-imidazol-2-yl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Hydroxy Ipronidazole-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Hydroxy ipronidazole-d3, a crucial internal standard for the quantitative analysis of the antibiotic metabolite, Hydroxy ipronidazole. This document details a plausible synthetic pathway, methods of characterization, and its application in analytical toxicology and pharmacokinetic studies.
Introduction
This compound is the deuterium-labeled form of Hydroxy ipronidazole, a primary metabolite of the nitroimidazole antibiotic ipronidazole.[1] Ipronidazole is used in veterinary medicine to treat protozoal infections.[2] Due to concerns about potential carcinogenicity and mutagenicity of nitroimidazole residues in food products, regulatory bodies worldwide have established maximum residue limits, necessitating sensitive and accurate analytical methods for their detection. This compound serves as an ideal internal standard for such analyses, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it shares a very similar chemical and physical behavior with the unlabeled analyte but is distinguishable by its mass.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | α,α-dimethyl-1-(methyl-d3)-5-nitro-1H-imidazole-2-methanol | [3] |
| Synonyms | 2-[1-(Methyl-d3)-5-nitro-1H-imidazol-2-yl]propan-2-ol, IPZOH-d3 | |
| CAS Number | 1156508-86-9 | [2][3][4] |
| Molecular Formula | C₇H₈D₃N₃O₃ | [2][3] |
| Molecular Weight | 188.20 g/mol | |
| Appearance | Solid | [3] |
| Purity | ≥99% deuterated forms (d₁-d₃), >95% (HPLC) | [3][4] |
| Storage | -20°C | [3][4] |
| Solubility | Slightly soluble in Chloroform and Methanol | [3] |
Synthesis of this compound
A potential synthetic pathway is illustrated in the diagram below.
Caption: A plausible synthetic workflow for this compound.
Experimental Protocol (Proposed)
Step 1: Synthesis of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethanol
This step involves the reaction of 2-methyl-5-nitroimidazole with ethylene oxide in a suitable solvent like formic acid. This reaction introduces the hydroxyethyl side chain at the N-1 position of the imidazole ring.
Step 2: Oxidation to Hydroxy Ipronidazole Precursor
The primary alcohol of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol is then oxidized to a ketone. This intermediate is then reacted with a Grignard reagent, such as methylmagnesium bromide, to form the tertiary alcohol, yielding the non-deuterated Hydroxy ipronidazole.
Step 3: N-Deuteromethylation
The non-deuterated Hydroxy ipronidazole precursor is reacted with a deuterated methylating agent, such as deuteromethyl iodide (CD₃I) or deuterated dimethyl sulfate, in the presence of a base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetone or acetonitrile). This reaction introduces the trideuteromethyl group at the N-1 position of the imidazole ring.
Step 4: Purification
The crude product is purified using techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain this compound of high chemical and isotopic purity.
Characterization
The characterization of this compound is crucial to confirm its identity, purity, and isotopic enrichment. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule. The absence of a signal corresponding to the N-methyl protons in the ¹H NMR spectrum and the presence of a characteristic signal for the deuterated methyl group in the ²H (deuterium) NMR spectrum would confirm successful deuteration.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of this compound. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the molecular formula. The mass spectrum would show a molecular ion peak at m/z corresponding to the deuterated compound, which is 3 mass units higher than the non-deuterated analogue.
Application in Quantitative Analysis
This compound is primarily used as an internal standard in isotope dilution mass spectrometry methods for the quantification of Hydroxy ipronidazole in various biological and environmental matrices.
Experimental Protocol: Quantification of Hydroxy Ipronidazole in a Sample Matrix by LC-MS/MS
The following is a generalized protocol for the use of this compound as an internal standard.
Caption: Workflow for the use of this compound in quantitative analysis.
1. Sample Preparation: The sample (e.g., animal tissue, plasma, honey) is homogenized and extracted with a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.
2. Internal Standard Spiking: A known amount of this compound solution is added to the sample extract.
3. Sample Cleanup: The extract is purified using solid-phase extraction (SPE) to remove interfering matrix components.
4. LC-MS/MS Analysis: The purified extract is injected into an LC-MS/MS system. The separation is typically performed on a C18 reversed-phase column. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Hydroxy ipronidazole and this compound.
5. Quantification: The concentration of Hydroxy ipronidazole in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the non-deuterated standard and a constant concentration of the internal standard.
LC-MS/MS Parameters
Typical mass spectrometric parameters for the analysis of Hydroxy ipronidazole and its deuterated internal standard are summarized in Table 2.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Hydroxy ipronidazole | 186.1 | 128.1 | 15 |
| This compound | 189.1 | 131.1 | 15 |
Note: These values are illustrative and may require optimization for specific instruments and analytical conditions.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of Hydroxy ipronidazole residues in various matrices. While a detailed synthesis protocol is not publicly available, a plausible synthetic route can be devised based on established chemical principles. Its characterization relies on standard analytical techniques such as NMR and mass spectrometry to ensure its identity and purity. The use of this compound as an internal standard in LC-MS/MS methods provides a robust and sensitive approach for monitoring compliance with food safety regulations and for conducting pharmacokinetic studies.
References
In-Depth Technical Guide to Hydroxy Ipronidazole-d3: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to Hydroxy Ipronidazole-d3. This deuterated metabolite of the antiprotozoal agent Ipronidazole is a critical internal standard for quantitative analyses in research and drug development.
Core Chemical Properties
This compound is a stable, isotopically labeled form of Hydroxy Ipronidazole, the primary metabolite of Ipronidazole.[1] The incorporation of three deuterium atoms on the N-methyl group provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification, such as GC-MS and LC-MS.[2]
Quantitative Data Summary
| Property | Value | Reference(s) |
| CAS Number | 1156508-86-9 | [3][4] |
| Molecular Formula | C₇H₈D₃N₃O₃ | [3][4] |
| Molecular Weight | 188.20 g/mol | [3][4] |
| IUPAC Name | 2-(1-(methyl-d3)-5-nitro-1H-imidazol-2-yl)propan-2-ol | [5] |
| SMILES String | C--INVALID-LINK--(C1=NC=C(--INVALID-LINK--=O)N1C([2H])([2H])[2H])C | [2] |
| Solubility | Slightly soluble in Chloroform and Methanol. | [3] |
| Physical Form | Solid | [3] |
Chemical Structure
The chemical structure of this compound is characterized by a 5-nitroimidazole ring, which is central to the pharmacological activity of this class of compounds. The deuterated N-methyl group is at position 1 of the imidazole ring, and a 2-hydroxypropyl group is at position 2.
Caption: Chemical structure of this compound.
Experimental Protocols
Synthesis of Hydroxy Ipronidazole
Sample Preparation and LC-MS/MS Analysis
This compound is primarily used as an internal standard for the quantification of Hydroxy Ipronidazole in biological matrices. A general workflow for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is outlined below. This protocol is a composite based on methods described for the analysis of nitroimidazoles in various samples.[10][11][12][13]
1. Sample Extraction:
-
Homogenize 5-10 g of the tissue or biological fluid sample.
-
Extract the sample with an organic solvent such as acetonitrile or acetone, often in the presence of a small amount of acid (e.g., formic acid).[10]
-
Centrifuge the mixture to separate the organic and aqueous layers.
2. Clean-up:
-
The supernatant is subjected to a clean-up step to remove interfering matrix components. This can be achieved through:
3. LC-MS/MS Analysis:
-
Chromatographic Separation: The cleaned-up extract is injected into an HPLC or UHPLC system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.[13]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Detection is performed in positive ion mode using electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion to one or more product ions for both the analyte and the deuterated internal standard.[14]
Caption: General workflow for sample preparation and LC-MS/MS analysis.
Metabolic Activation Pathway
This compound itself is not pharmacologically active but serves as a standard for its non-deuterated counterpart. The parent compound, Ipronidazole, like other 5-nitroimidazoles, is a prodrug that requires metabolic activation to exert its antiprotozoal effect. This activation occurs under anaerobic conditions, where the nitro group is reduced by microbial nitroreductases to form highly reactive nitroso and hydroxylamine radicals. These radicals can then damage microbial DNA, leading to cell death.[15][16] The hydroxylation of the isopropyl group to form Hydroxy Ipronidazole is a separate metabolic detoxification pathway that occurs in the host.[17][18]
Caption: Metabolic activation pathway of Ipronidazole.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. scbt.com [scbt.com]
- 5. Ipronidazole-hydroxy | CAS 35175-14-5 | LGC Standards [lgcstandards.com]
- 6. jocpr.com [jocpr.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. CN102321028A - Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol - Google Patents [patents.google.com]
- 10. mhlw.go.jp [mhlw.go.jp]
- 11. agilent.com [agilent.com]
- 12. nucleus.iaea.org [nucleus.iaea.org]
- 13. researchgate.net [researchgate.net]
- 14. nucleus.iaea.org [nucleus.iaea.org]
- 15. Drug residue formation from ronidazole, a 5-nitroimidazole. I. Characterization of in vitro protein alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metronidazole: an update on metabolism, structure-cytotoxicity and resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fao.org [fao.org]
- 18. Metabolism of 5-isopropyl-1-methyl-2-nitro-1H-imidazole. Identification of some urinary metabolites in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Conversion of Ipronidazole to Hydroxy-Ipronidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipronidazole, a nitroimidazole antimicrobial agent, is primarily metabolized in vivo to its major metabolite, hydroxy-ipronidazole. This biotransformation is a critical determinant of the drug's pharmacokinetic profile and potential toxicological properties. This technical guide provides a comprehensive overview of the metabolic pathway, the key enzymes involved, quantitative kinetic data, and detailed experimental protocols for studying this metabolic conversion. The information presented herein is intended to support research and development efforts related to ipronidazole and other nitroimidazole compounds.
The primary metabolic transformation of ipronidazole is the oxidation of the isopropyl side chain, resulting in the formation of hydroxy-ipronidazole[1][2]. This hydroxylation reaction is a common metabolic route for nitroimidazole compounds[1].
Metabolic Pathway
The metabolism of ipronidazole to hydroxy-ipronidazole is a Phase I oxidative reaction. Specifically, it involves the hydroxylation of the isopropyl group attached to the imidazole ring.
Key Enzymes in Ipronidazole Metabolism
While direct studies specifying the exact cytochrome P450 (CYP) isozymes responsible for ipronidazole hydroxylation are limited, substantial evidence from studies on structurally related nitroimidazoles, particularly metronidazole, allows for strong inferences.
The formation of the hydroxy metabolite of metronidazole is primarily catalyzed by CYP2A6 at therapeutic concentrations, exhibiting high affinity (low Km)[3][4][5][6]. At supra-therapeutic concentrations, CYP3A4 and CYP3A5 also contribute to this metabolic conversion, acting as low-affinity (high Km) enzymes[3]. Given the structural similarities between ipronidazole and metronidazole, it is highly probable that CYP2A6 is the principal enzyme responsible for the hydroxylation of ipronidazole, with potential contributions from CYP3A4/5 at higher concentrations.
Quantitative Data
Table 1: Michaelis-Menten Kinetic Parameters for Metronidazole Hydroxylation
| Enzyme Source | Km (μM) | Vmax (pmol/min/mg protein or pmol/min/pmol CYP) | Reference |
| Human Liver Microsomes (High-Affinity Component) | 140 - 320 | Not specified | [7] |
| Recombinant Human CYP2A6 | 289 | Not specified | [3] |
| Human Liver Microsomes (Low-Affinity Component) | > 2000 | Not specified | [3] |
| Recombinant Human CYP3A4 | High (not specified) | Not specified | [3] |
Note: This data pertains to metronidazole and serves as an estimate for ipronidazole metabolism. Further studies are required to determine the specific kinetic parameters for ipronidazole.
Experimental Protocols
In Vitro Metabolism of Ipronidazole using Human Liver Microsomes
This protocol outlines a typical experiment to determine the metabolic stability and metabolite formation of ipronidazole in human liver microsomes.
Materials:
-
Ipronidazole
-
Hydroxy-ipronidazole analytical standard
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (LC-MS grade), ice-cold
-
Water (LC-MS grade)
-
Formic acid
Procedure:
-
Preparation:
-
Prepare a stock solution of ipronidazole in a suitable solvent (e.g., DMSO or methanol).
-
On the day of the experiment, thaw the human liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), and the ipronidazole stock solution (final substrate concentration to be tested, e.g., 1-100 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately terminate the reaction by adding two volumes of ice-cold acetonitrile.
-
-
Sample Processing:
-
Vortex the terminated samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining ipronidazole and the formed hydroxy-ipronidazole.
-
A C18 column is typically used for separation with a mobile phase gradient of water and acetonitrile containing a small amount of formic acid[8].
-
Monitor the specific parent-to-product ion transitions for both ipronidazole and hydroxy-ipronidazole in multiple reaction monitoring (MRM) mode.
-
Determination of Enzyme Kinetics (Km and Vmax)
This protocol is an extension of the previous one, designed to determine the Michaelis-Menten kinetic parameters.
Procedure:
-
Follow the incubation procedure described above, but with varying concentrations of ipronidazole (e.g., a range spanning from below the expected Km to well above it).
-
For each substrate concentration, measure the initial rate of hydroxy-ipronidazole formation (typically within the linear range of formation, e.g., the first 5-10 minutes).
-
Plot the initial velocity (V) of hydroxy-ipronidazole formation against the ipronidazole concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (V = Vmax * [S] / (Km + [S])) using non-linear regression analysis to determine the Km and Vmax values.
Reaction Phenotyping using Recombinant Human CYP Enzymes
This protocol helps to identify the specific CYP isozymes responsible for ipronidazole hydroxylation.
Materials:
-
A panel of recombinant human CYP enzymes (co-expressed with cytochrome P450 reductase)
-
Ipronidazole
-
NADPH
-
Potassium phosphate buffer
Procedure:
-
Incubate ipronidazole with each individual recombinant CYP isozyme in the presence of NADPH.
-
After a fixed incubation time, terminate the reactions and process the samples as described previously.
-
Analyze the formation of hydroxy-ipronidazole by LC-MS/MS.
-
The CYP isozymes that produce the highest amounts of the metabolite are identified as the primary enzymes responsible for ipronidazole hydroxylation.
-
(Optional) Confirm these findings by conducting inhibition studies in human liver microsomes using selective chemical inhibitors for the identified CYP isozymes. A significant reduction in hydroxy-ipronidazole formation in the presence of a specific inhibitor confirms the role of that isozyme.
Conclusion
The metabolism of ipronidazole to hydroxy-ipronidazole is a key metabolic pathway mediated primarily by cytochrome P450 enzymes, with strong evidence pointing towards a major role for CYP2A6. The experimental protocols provided in this guide offer a framework for researchers to further investigate the metabolism and enzyme kinetics of ipronidazole and related compounds. Such studies are essential for a comprehensive understanding of the drug's disposition and for predicting potential drug-drug interactions.
References
- 1. Metabolism of 5-isopropyl-1-methyl-2-nitro-1H-imidazole. Identification of some urinary metabolites in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fao.org [fao.org]
- 3. The Role of Human Cytochrome P450 Enzymes in the Formation of 2-Hydroxymetronidazole: CYP2A6 is the High Affinity (Low Km) Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating metronidazole as a novel, safe CYP2A6 phenotyping probe in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DRUG METABOLISM, ALTERED, CYP2A6-RELATED (Concept Id: CN380417) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 7. Characterization of metronidazole metabolism by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multiresidue method for the determination of nitroimidazoles and their hydroxy-metabolites in poultry muscle, plasma and egg by isotope dilution liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential Mutagenicity of Ipronidazole and its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Ipronidazole (1-methyl-2-isopropyl-5-nitroimidazole) is a synthetic nitroimidazole derivative developed for the treatment and prevention of histomoniasis (blackhead disease) in turkeys. Like other compounds in its class, its therapeutic efficacy is linked to the bioreduction of its nitro group under anaerobic conditions. However, this same mechanism is also implicated in its toxicity.[1] Multiple studies and regulatory evaluations have raised concerns about the mutagenic and carcinogenic properties of ipronidazole, leading to restrictions on its use in food-producing animals.[2][3] This guide synthesizes the critical scientific data to provide a comprehensive technical overview for researchers and drug development professionals.
Mutagenicity Profile of Ipronidazole
Ipronidazole has demonstrated positive results in several assays designed to detect genetic mutations. In vitro bacterial assays are particularly sensitive to this compound, indicating its ability to induce point mutations. Evidence from ex vivo systems further suggests that ipronidazole or its metabolites retain mutagenic activity after being processed in a mammalian system.
Data Presentation: Summary of Mutagenicity Studies
The following table summarizes the key findings from various genotoxicity studies on ipronidazole.
| Assay Type | Test System | Concentration / Dose | Result | Key Findings & Remarks | Reference |
| Bacterial Reverse Mutation Test (Ames Test) | Salmonella typhimurium | Not specified in summary | Positive | Ipronidazole showed mutagenic properties in bacterial test systems. | [2][3] |
| Fluctuation Test | Klebsiella pneumoniae, Escherichia coli K12, Citrobacter freundii | 0.02 - 1 mM | Positive | Increased mutation frequency to streptomycin resistance. At 0.1 mM, the mutation frequency was 3-4 times the spontaneous rate. | [2][4] |
| Host-Mediated Assay | Not specified in summary | Not specified in summary | Positive | An ex vivo reverse mutation test that was positive, indicating mutagenic potential in a mammalian metabolic context. | [2] |
| Mammalian Cell Assays | Not specified in summary | Not specified in summary | Inconclusive | Reports mention that the genotoxicity in mammals was not conclusive due to inappropriate experimental conditions. | [2] |
Metabolism of Ipronidazole
The biotransformation of ipronidazole is a critical factor in its toxicological profile. The primary metabolic pathway involves the oxidation of the isopropyl side chain.
The principal metabolite identified in turkeys is 1-methyl-2-(2'-hydroxyisopropyl)-5-nitroimidazole (HIP), which is formed by the oxidation of the alkyl group at the 2-position of the parent compound.[5][6] This hydroxylation reaction is a common metabolic pathway for drugs with alkyl side chains. Unchanged ipronidazole and the HIP metabolite account for approximately 40% of the excreted dose in turkeys.[5]
Caption: Metabolic conversion of Ipronidazole to its primary hydroxy-isopropyl metabolite (HIP).
Mutagenicity of Ipronidazole Metabolites
While the primary metabolite, HIP, has been identified, there is a lack of publicly available studies specifically evaluating its mutagenic potential.[5][6][7] However, for the broader class of nitroimidazoles, it is recognized that metabolites can retain the nitro group, which is the chemical moiety widely considered critical for mutagenic activity.[8][9] Therefore, the potential for metabolites like HIP to be mutagenic remains a significant concern until proven otherwise through direct testing.
Proposed Mechanism of Mutagenicity
The mutagenicity of nitroimidazoles is intrinsically linked to the reductive activation of the nitro (-NO₂) group. This process is more efficient under anaerobic or hypoxic conditions, which are present in the target anaerobic bacteria and protozoa, as well as in certain mammalian tissues.
The reduction of the 5-nitro group proceeds through a series of highly reactive intermediates, including nitroso and hydroxylamine derivatives.[1][6] These intermediates are electrophilic and can form covalent adducts with cellular macromolecules, most critically with DNA. The formation of these DNA adducts can lead to strand breaks, base-pair substitutions, and frameshift mutations, ultimately resulting in the observed mutagenic and carcinogenic effects.[1][2]
Caption: Proposed mechanism of nitroimidazole-induced mutagenicity via reductive activation.
Key Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used in vitro assay to assess a chemical's ability to induce point mutations in bacteria.[5][10]
Objective: To detect mutations that revert an existing mutation in amino acid-requiring strains of Salmonella typhimurium or Escherichia coli, restoring their ability to synthesize that amino acid and thus grow on a minimal medium.[5]
Methodology:
-
Strain Selection: At least five strains of bacteria are typically used, including S. typhimurium strains TA98, TA100, TA1535, and TA1537, and E. coli strain WP2 uvrA. This combination allows for the detection of both base-pair substitution and frameshift mutations.[5]
-
Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (S9 fraction), which is a post-mitochondrial supernatant from the livers of rats induced with enzyme-inducing agents like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. This mimics mammalian metabolism of the test substance.[3][11]
-
Exposure (Plate Incorporation Method):
-
Aliquots of the test substance solution (at various concentrations), the bacterial culture (approx. 10⁸ cells), and either the S9 mix or a buffer are added to molten top agar.[3]
-
This mixture is poured onto a minimal glucose agar plate.
-
-
Incubation: The plates are incubated at 37°C for 48-72 hours.[11]
-
Scoring: The number of revertant colonies (his+ or trp+) on each plate is counted. A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies compared to the solvent control, typically by a factor of two or more.[11]
Caption: General experimental workflow for the Ames bacterial reverse mutation test.
Host-Mediated Assay
This ex vivo assay bridges the gap between in vitro tests and whole-animal studies by exposing indicator organisms to a test compound within a live mammalian host.[12]
Objective: To assess the mutagenic potential of a chemical and its metabolites formed under in vivo metabolic conditions.
Methodology:
-
Host Animal: A mammal, typically a mouse or rat, is used as the host.
-
Indicator Organism: A microbial indicator, such as a specific strain of S. typhimurium used in the Ames test, is administered to the host animal, usually via intraperitoneal injection.
-
Compound Administration: The host animal is treated with the test compound through a relevant route of exposure (e.g., oral, intraperitoneal).
-
Incubation: The indicator organisms are exposed to the compound and its metabolites for a set period within the host's peritoneal cavity.
-
Recovery and Analysis: The indicator organisms are recovered from the host animal.
-
Mutation Scoring: The recovered microbes are washed and plated on appropriate media to determine the mutation frequency, similar to the final steps of the Ames test. An increase in mutation frequency compared to controls indicates a positive result.
Carcinogenicity and Regulatory Implications
Consistent with its genotoxic profile, long-term studies in rodents have demonstrated the carcinogenic potential of ipronidazole. These findings are the primary driver behind the stringent regulatory stance on this compound.
Data Presentation: Summary of Carcinogenicity Studies
| Species | Study Duration | Dose Level in Feed | Key Findings | Reference |
| Mouse | 89-100 weeks | 1,000 ppm | Significant increase in the incidence of lung tumors. | [2] |
| Rat (Female) | 109 weeks | 2,000 ppm | Increase in the incidence of mammary tumors. | [2] |
Regulatory Conclusion
Based on the combined evidence of genotoxicity and carcinogenicity, major international regulatory bodies have concluded that ipronidazole poses a significant risk. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Food Safety Commission of Japan (FSCJ) were unable to establish an Acceptable Daily Intake (ADI).[2][3] The rationale is that for a substance that is both a genotoxic mutagen and a carcinogen, it is not possible to determine a threshold below which exposure is considered safe. Therefore, the consensus is that no level of residue in food products is acceptable.[3]
Conclusion
References
- 1. Preparation, toxicity and mutagenicity of 1-methyl-2-nitrosoimidazole. A toxic 2-nitroimidazole reduction product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. Redbook 2000: IV.C.1.a. Bacterial Reverse Mutation Test | FDA [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of 5-isopropyl-1-methyl-2-nitro-1H-imidazole. Identification of some urinary metabolites in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the mutagenic and genotoxic activities of 48 nitroimidazoles and related imidazole derivatives by the Ames test and the SOS chromotest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The bacterial reverse mutation test | RE-Place [re-place.be]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. researchgate.net [researchgate.net]
Technical Guide: Hydroxy Ipronidazole-d3 for Analytical and Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Hydroxy Ipronidazole-d3, a deuterated analog of the primary metabolite of the antiprotozoal agent Ipronidazole. This document is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard for quantitative analysis and in metabolic studies.
Certificate of Analysis Data
Quantitative data for this compound has been compiled from various suppliers. The following tables summarize the typical physical and chemical properties.
Table 1: General Properties
| Property | Value | Source |
| Chemical Name | α,α-dimethyl-1-(methyl-d3)-5-nitro-1H-imidazole-2-methanol | Cayman Chemical[1] |
| Synonyms | 2-[5-nitro-1-(trideuteriomethyl)imidazol-2-yl]propan-2-ol | LGC Standards[2][3] |
| CAS Number | 1156508-86-9 | Cayman Chemical[1] |
| Unlabelled CAS | 35175-14-5 | LGC Standards[2][3] |
| Molecular Formula | C₇H₈D₃N₃O₃ | Cayman Chemical[1] |
| Formula Weight | 188.2 g/mol | Cayman Chemical[1] |
Table 2: Analytical Specifications
| Specification | Value | Source |
| Purity (HPLC) | >95% | LGC Standards[3] |
| Isotopic Purity | ≥99% deuterated forms (d1-d3) | Cayman Chemical[1] |
| Appearance | Solid | Cayman Chemical[1] |
| Solubility | Chloroform: Slightly soluble, Methanol: Slightly soluble | Cayman Chemical[1] |
| Storage Temperature | -20°C | LGC Standards, Cayman Chemical[1][3] |
Experimental Protocols
This compound is primarily used as an internal standard for the quantification of Hydroxy Ipronidazole in biological matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a detailed experimental protocol adapted from a validated method for the detection of nitroimidazoles and their metabolites in plasma.
Sample Preparation: Extraction from Plasma
-
Aliquoting: Transfer 1 mL of plasma sample into a polypropylene tube.
-
Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol).
-
Vortexing: Vortex the sample for 30 seconds to ensure homogeneity.
-
Protein Precipitation: Add 3 mL of acetonitrile to the sample.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Program:
-
0-1 min: 95% A
-
1-8 min: Linear gradient to 5% A
-
8-10 min: Hold at 5% A
-
10.1-15 min: Return to 95% A (column re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM).
-
Hydroxy Ipronidazole: Monitor for the transition of the parent ion to a specific product ion (e.g., m/z 186 -> 128).
-
This compound: Monitor for the transition of the deuterated parent ion to its corresponding product ion (e.g., m/z 189 -> 131).
-
Signaling Pathways and Workflows
Metabolic Pathway of Ipronidazole
Ipronidazole undergoes metabolic transformation in the body, primarily through oxidation of its alkyl side chain. The resulting primary metabolite is Hydroxy Ipronidazole. This biotransformation is a key aspect of its pharmacokinetic profile.
Experimental Workflow for Quantification
The use of this compound as an internal standard is a critical component of the analytical workflow for accurately quantifying Hydroxy Ipronidazole in complex biological samples. The workflow ensures that variations during sample processing are accounted for, leading to reliable results.
Logical Relationship for Purity Assessment
Ensuring the purity of the deuterated internal standard is paramount for accurate quantification. A logical workflow for assessing the chemical and isotopic purity of this compound is outlined below.
References
- 1. nucleus.iaea.org [nucleus.iaea.org]
- 2. benchchem.com [benchchem.com]
- 3. Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by high performance liquid chromatography-tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
CAS number and molecular formula of Hydroxy ipronidazole-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy ipronidazole-d3 is the deuterated stable isotope-labeled internal standard for hydroxy ipronidazole, the primary metabolite of the 5-nitroimidazole antimicrobial agent, ipronidazole.[1] Ipronidazole has been utilized in veterinary medicine for the treatment and prevention of protozoal infections in poultry and swine.[2] The monitoring of ipronidazole and its metabolites in animal-derived food products is crucial for regulatory compliance and consumer safety. This technical guide provides an in-depth overview of the chemical properties, analytical applications, and metabolic context of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 1156508-86-9 | [3] |
| Molecular Formula | C₇H₈D₃N₃O₃ | [3] |
| Molecular Weight | 188.20 g/mol | [3] |
| Synonyms | IPZOH-d3, 1-methyl-2-(2'-hydroxyisopropyl)-5-nitroimidazole-d3 | [4] |
| Appearance | Not specified, likely a solid | |
| Solubility | Not specified |
Ipronidazole Metabolism
Ipronidazole undergoes metabolic transformation in vivo, primarily through oxidation of the isopropyl group, leading to the formation of hydroxy ipronidazole. This metabolite is a key analyte in residue analysis. The metabolic pathway is illustrated in the diagram below.
Caption: Metabolic conversion of Ipronidazole to its major metabolite.
Analytical Applications
This compound serves as an ideal internal standard for the quantification of hydroxy ipronidazole in various biological matrices using isotope dilution mass spectrometry, most commonly with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][5] The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate and precise quantification.
Experimental Workflow for Quantification in Tissue Samples
The following diagram outlines a typical workflow for the analysis of hydroxy ipronidazole in tissue samples using this compound as an internal standard.
Caption: A generalized workflow for the quantification of hydroxy ipronidazole.
Experimental Protocols
The following is a representative, generalized protocol for the extraction and analysis of hydroxy ipronidazole from animal tissue, adapted from methodologies described in the scientific literature.[5][6][7]
1. Sample Preparation
-
Homogenization: Weigh 1-5 grams of the tissue sample and homogenize with a suitable buffer or solvent.
-
Internal Standard Spiking: Add a known amount of this compound solution to the homogenate.
-
Extraction: Perform liquid-liquid extraction with a solvent such as ethyl acetate or acetonitrile, or utilize solid-phase extraction (SPE) with a suitable cartridge.
-
Cleanup: The extract may require a cleanup step to remove interfering matrix components. This can be achieved by techniques such as passing the extract through a cleanup column or by liquid-liquid partitioning.
-
Evaporation and Reconstitution: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid, is employed.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both hydroxy ipronidazole and this compound are monitored.
-
3. Quantification
-
A calibration curve is generated by analyzing standards containing known concentrations of hydroxy ipronidazole and a fixed concentration of this compound.
-
The concentration of hydroxy ipronidazole in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Quantitative Data
The following tables summarize typical mass spectrometric parameters and performance data for the analysis of hydroxy ipronidazole using this compound as an internal standard.
Table 1: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Hydroxy Ipronidazole | 186.1 | 128.1 | 82.1 |
| This compound | 189.1 | 131.1 | 85.1 |
Note: Specific ion transitions may vary depending on the instrument and optimization.
Table 2: Method Performance Characteristics
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Recovery | 85 - 115% |
| Precision (RSD) | < 15% |
| Limit of Quantification (LOQ) | 0.1 - 1.0 µg/kg in tissue |
Note: These values are representative and can vary based on the specific matrix and analytical method.[3][4][6]
Conclusion
This compound is an essential tool for the accurate and reliable quantification of hydroxy ipronidazole in various biological matrices. Its use as an internal standard in LC-MS/MS methods allows for robust and sensitive detection, which is critical for food safety monitoring and pharmacokinetic studies. This guide provides a foundational understanding of its properties, analytical use, and the context of its parent compound's metabolism. Researchers and analytical scientists can utilize this information to develop and validate methods for the determination of ipronidazole residues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ipronidazole | C7H11N3O2 | CID 26951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validation of a new screening, determinative, and confirmatory multi-residue method for nitroimidazoles and their hydroxy metabolites in turkey muscle tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nucleus.iaea.org [nucleus.iaea.org]
- 6. Determination of nitroimidazole residues in aquaculture tissue using ultra high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mhlw.go.jp [mhlw.go.jp]
Commercial Suppliers and Technical Guide for Hydroxy Ipronidazole-d3
For researchers, scientists, and drug development professionals, this guide provides a technical overview of Hydroxy ipronidazole-d3, including a list of commercial suppliers, its physicochemical properties, and detailed experimental protocols for its use as an internal standard in analytical methods.
Commercial Availability
This compound is available from several commercial suppliers. The following table summarizes the offerings from a selection of vendors.
| Supplier | CAS Number | Molecular Formula | Purity | Intended Use |
| Clearsynth | 1156508-86-9 | C₇H₈D₃N₃O₃ | 99.82% by HPLC | For laboratory, research, analytical, and scientific use only. Intended as an internal standard for quantification of Ipronidazole by GC- or LC-mass spectrometry.[1] |
| MedChemExpress | 1156508-86-9 | C₇H₈D₃N₃O₃ | 99.89% | For research use only. Can be used as a tracer or an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[2] |
| Santa Cruz Biotechnology | 1156508-86-9 | C₇H₈D₃N₃O₃ | Not specified | For research use only. |
| Cayman Chemical | 1156508-86-9 | C₇H₈D₃N₃O₃ | ≥99% deuterated forms (d1-d3) | Intended for use as an internal standard for the quantification of hydroxy ipronidazole by GC- or LC-MS.[3] |
| LGC Standards | 1156508-86-9 | C₇H₈D₃N₃O₃ | >95% (HPLC) | High quality reference standards for pharmaceutical testing.[4] |
| BOC Sciences | 1156508-86-9 | C₇H₈D₃N₃O₃ | Not specified | Isotope Labeled Impurity. |
| Pharmaffiliates | 1156508-86-9 | C₇H₈D₃N₃O₃ | Not specified | The labelled metabolite of Ipronidazole. |
| Immunomart | 1156508-86-9 | C₇H₈D₃N₃O₃ | Not specified | A deuterated compound of Hydroxy Ipronidazole.[5] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 188.20 g/mol | [1][2] |
| Appearance | Yellow Solid | [1] |
| Storage | 2-8°C Refrigerator or -20°C Freezer | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol. 10 mM in DMSO. | [3][6] |
| IUPAC Name | 2-[5-nitro-1-(trideuteriomethyl)imidazol-2-yl]propan-2-ol | [7] |
| SMILES | [2H]C([2H])([2H])N1C(=CN=C1C(C)(C)O)--INVALID-LINK--[O-] | [7] |
| InChI | 1S/C7H11N3O3/c1-7(2,11)6-8-4-5(9(6)3)10(12)13/h4,11H,1-3H3/i3D3 | [8] |
Application as an Internal Standard
This compound is primarily used as an internal standard in analytical chemistry, particularly for the quantification of its unlabeled counterpart, hydroxy ipronidazole, and other related nitroimidazole compounds in various matrices. The deuterium labeling provides a mass shift that allows for its differentiation from the native analyte in mass spectrometry, while its similar chemical and physical properties ensure it behaves comparably during sample preparation and analysis, thus correcting for variations in extraction efficiency and instrument response.
Experimental Protocol: Quantification of Nitroimidazoles in Plasma by LC-MS/MS
The following protocol is adapted from the validated method described by Fraselle, S., et al. (2007) for the analysis of nitroimidazoles and their hydroxy metabolites in pig plasma.[9]
1. Sample Preparation
-
Spiking: To 2 ml of plasma, add the internal standard solution (e.g., this compound in methanol) to achieve a final concentration of 1 µg/L.
-
Deproteinization: Add 8 ml of a protein precipitating agent (e.g., acetonitrile) to the plasma sample.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 3000 rpm for 10 minutes.
-
Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 ml of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water (containing a modifier like formic acid or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: A typical flow rate is around 0.2-0.4 mL/min.
-
Injection Volume: 20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analyte (hydroxy ipronidazole) and the internal standard (this compound). The selection of these transitions is crucial for the selectivity and sensitivity of the method.
-
3. Quantification
-
A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in a series of calibration standards.
-
The concentration of the analyte in the unknown samples is then determined from this calibration curve. The use of the deuterated internal standard corrects for any loss of analyte during sample preparation and for variations in the mass spectrometer's response.[9]
Visualizations
Caption: Workflow for the quantification of hydroxy ipronidazole using this compound as an internal standard.
Caption: Logical relationship of using an internal standard for accurate quantification.
References
- 1. clearsynth.com [clearsynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. nucleus.iaea.org [nucleus.iaea.org]
- 8. Ipronidazole-hydroxy D3 | LGC Standards [lgcstandards.com]
- 9. Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydroxy Ipronidazole-d3: A Technical Guide to its Physical State and Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Hydroxy ipronidazole-d3, a deuterated metabolite of the antiprotozoal agent ipronidazole. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, metabolism studies, and analytical chemistry.
Core Physical and Chemical Data
This compound is primarily utilized as an internal standard for the quantification of hydroxy ipronidazole using mass spectrometry-based methods.[1] Its physical characteristics are crucial for its proper handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₈D₃N₃O₃ | [1] |
| Molecular Weight | 188.2 g/mol | [1] |
| Physical State | Solid. Described as a pale beige to orange or yellow solid. | [1][2] |
| Melting Point | 108-110°C | [2] |
| Storage Temperature | -20°C |
Solubility Profile
The solubility of a compound is a critical parameter for its use in various experimental assays and formulations. The following table summarizes the known qualitative and quantitative solubility of this compound.
| Solvent | Solubility | Source(s) |
| Chloroform | Slightly soluble | [1] |
| Methanol | Slightly soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | 10 mM | [3] |
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of the physical state and solubility of a compound such as this compound.
Determination of Physical State
The physical state of a compound at ambient temperature is typically determined through visual inspection.
Methodology:
-
Sample Preparation: A small, representative sample of the compound is placed on a clean, dry surface, such as a watch glass or a microscope slide.
-
Visual Observation: The sample is observed under standard laboratory lighting and temperature conditions. The physical form (e.g., crystalline, amorphous, powder), color, and any other notable macroscopic properties are recorded.
-
Microscopic Examination (Optional): For a more detailed analysis of the solid-state morphology, the sample can be viewed under a microscope. This can reveal details about crystal habit and particle size distribution.
Determination of Melting Point
The melting point is a key indicator of a compound's purity. A sharp melting range typically suggests a high degree of purity.
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle melts is recorded as the completion of melting. The melting range is reported as the range between these two temperatures.
Determination of Solubility
The "shake-flask" method is a widely recognized technique for determining the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial or flask.
-
Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in units such as mg/mL or mol/L.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the physical and chemical characterization of a research compound like this compound.
Caption: Workflow for the physicochemical characterization of a chemical compound.
References
Methodological & Application
quantitative analysis of hydroxy ipronidazole using GC-MS and Hydroxy ipronidazole-d3
Application Notes: Quantitative Analysis of Hydroxy Ipronidazole using GC-MS
AN-GCMS-024
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ipronidazole is a nitroimidazole antibiotic used in veterinary medicine. Its major metabolite, hydroxy ipronidazole (IPZOH), is often monitored in tissues and biological fluids to assess drug residue levels.[1][2] Due to the potential risks associated with nitroimidazole residues, sensitive and reliable quantitative methods are crucial for regulatory compliance and food safety.[2][3][4] Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust platform for the analysis of these compounds. However, the polar nature and low volatility of hydroxy ipronidazole necessitate a derivatization step to make it amenable to GC analysis.[5]
This application note details a comprehensive protocol for the quantitative analysis of hydroxy ipronidazole in biological matrices using GC-MS with a stable isotope-labeled internal standard, Hydroxy Ipronidazole-d3. The use of a deuterated internal standard is a gold standard practice that corrects for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision.[6][7]
Principle
The method involves the extraction of hydroxy ipronidazole and the spiked internal standard (this compound) from the sample matrix. After extraction and cleanup, the hydroxyl group of the analytes is derivatized via silylation to increase volatility and thermal stability.[8] The derivatized sample is then injected into the GC-MS system. Separation is achieved on a capillary GC column, and detection is performed by a mass spectrometer, typically in Selected Ion Monitoring (SIM) mode, for enhanced sensitivity and selectivity. Quantification is based on the ratio of the peak area of the analyte to that of the internal standard.
Logical Relationship of Key Components
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. bfr.bund.de [bfr.bund.de]
- 4. Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 6. Ipronidazole-D3 - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 1015855-83-0) [witega.de]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note and Protocol: Sample Preparation for Ipronidazole Residue Analysis in Food
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and protocol for the sample preparation of various food matrices for the analysis of ipronidazole and its metabolite residues. Ipronidazole is a nitroimidazole antibiotic, and its use in food-producing animals is regulated due to potential health concerns.[1][2][3] Accurate and reliable analytical methods are crucial for monitoring its residues in food products to ensure consumer safety. The following protocols are primarily designed for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common and highly sensitive technique for this type of analysis.[4][5][6][7]
Introduction
The analysis of ipronidazole residues in complex food matrices such as eggs, honey, meat, and fish presents analytical challenges due to the low concentration of the analyte and the presence of interfering substances.[8] Effective sample preparation is a critical step to extract the target analytes, remove matrix components that can suppress or enhance the instrument signal, and concentrate the analytes to a detectable level. The methods outlined below describe various extraction and cleanup procedures tailored for different food types.
General Experimental Workflow
The general workflow for ipronidazole residue analysis from food samples involves extraction of the analyte from the homogenized sample, followed by a cleanup step to remove co-extracted matrix components, and finally, analysis by LC-MS/MS. A visual representation of this process is provided below.
Caption: General experimental workflow for ipronidazole residue analysis in food.
Quantitative Data Summary
The following table summarizes the performance of various sample preparation methods for ipronidazole and its metabolites in different food matrices. This data is compiled from several validated analytical methods.
| Food Matrix | Analyte(s) | Extraction Method | Cleanup Method | Recovery (%) | LOQ (µg/kg) | Reference |
| Egg | Ipronidazole & metabolites | QuEChERS with acetonitrile/5% formic acid | Captiva EMR—Lipid cartridge | 85.6 - 118.3 | Not Specified | [1] |
| Livestock & Fishery Products | Ipronidazole & metabolites | Acetone with acetic acid | LLE with acetonitrile/n-hexane & SPE | 74.6 - 111.1 | 0.0001 | [5] |
| Honey | Ipronidazole & metabolites | Acetonitrile with 1% acetic acid (QuEChERS) | SPE with Alumina-N cartridge | 76.1 - 98.5 | 0.1 - 0.5 | [9] |
| Fish & Crustaceans | Ipronidazole & metabolites | Acidic acetonitrile | SPE (C18) and hexane wash | 87 - 121 | 0.21 - 3.0 | [7] |
| Poultry Muscle, Plasma, Egg | Ipronidazole & metabolites | Acetonitrile | Ion-exchange SPE | 93 - 103 | 0.08 - 0.90 (CCβ) | [10] |
| Egg, Processed Egg, Chicken Meat | Ipronidazole & metabolites | Isotope dilution with various solvents | Not specified | 88 - 111 | 0.11 - 0.60 (CCβ) | [11] |
| Milk & Egg | Ipronidazole & metabolites | Acetonitrile | SupelMIP SPE | ~95 | ppt to low ppb level | [3] |
LOQ: Limit of Quantification; CCβ: Detection Capability
Detailed Experimental Protocols
The following are detailed protocols for sample preparation in different food matrices.
Protocol 1: QuEChERS-based Extraction and Cleanup for Eggs[1]
This method utilizes a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) approach combined with a lipid removal cleanup step, which is particularly suitable for fatty matrices like eggs.
1. Sample Extraction: a. Weigh 5 g of homogenized egg sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile containing 5% formic acid. c. Add a ceramic homogenizer and shake vigorously for 1 minute. d. Add the contents of a QuEChERS extraction pouch (containing 4 g MgSO₄ and 1 g NaCl). e. Shake for 2 minutes and then centrifuge at 4,000 rpm for 10 minutes.
2. Sample Cleanup: a. Transfer 2.4 mL of the supernatant (acetonitrile layer) to a new tube. b. Add 0.6 mL of water and mix well. c. Load the mixture onto a 3 mL Captiva EMR—Lipid cartridge and allow it to pass through by gravity. d. Collect the eluate for LC-MS/MS analysis.
Protocol 2: Solvent Extraction and Solid-Phase Extraction (SPE) for Livestock and Fishery Products[5]
This protocol is a more traditional method involving solvent extraction, liquid-liquid partitioning for defatting, and a solid-phase extraction cleanup.
1. Sample Extraction: a. Homogenize 10.0 g of the sample with 1 mL of acetic acid and 50 mL of acetone. b. Centrifuge at 3,000 rpm for 5 minutes and collect the supernatant. c. Re-extract the residue with 30 mL of acetone, centrifuge, and combine the supernatants. d. Adjust the final volume to 100 mL with acetone.
2. Defatting (Liquid-Liquid Extraction): a. Take a 10 mL aliquot of the extract and evaporate to approximately 2 mL at 40°C. b. Add 10 mL of acetonitrile saturated with n-hexane and 10 mL of n-hexane. c. Shake and centrifuge at 3,000 rpm for 5 minutes. d. Collect the lower acetonitrile layer and evaporate to dryness at 40°C.
3. Solid-Phase Extraction (SPE) Cleanup: a. Dissolve the residue in 5 mL of 2% formic acid. b. Condition a strongly acidic cation exchange resin SPE cartridge (500 mg) with 5 mL of acetonitrile and 5 mL of 2% formic acid. c. Load the sample solution onto the cartridge. d. Wash the cartridge sequentially with 5 mL of 2% formic acid, 5 mL of methanol, and 5 mL of 0.5% ammonia solution. e. Elute the analytes with 10 mL of a 1:3 mixture of acetonitrile and water.
4. Final Preparation: a. Add 2 g of ammonium sulfate to the eluate and extract twice with 10 mL of ethyl acetate. b. Combine the ethyl acetate extracts, dry with anhydrous sodium sulfate, and filter. c. Evaporate the filtrate to dryness at 40°C. d. Reconstitute the residue in 1 mL of 0.1% formic acid for LC-MS/MS analysis.[4]
Protocol 3: Modified QuEChERS for Honey[9]
This protocol adapts the QuEChERS method for the analysis of ipronidazole residues in honey.
1. Sample Extraction: a. Weigh 5 g of honey into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile containing 1% acetic acid and vortex to dissolve the honey. c. Add a salt mixture of 5 g sodium chloride, 1.5 g trisodium citrate dihydrate, and 4 g magnesium sulfate. d. Shake vigorously for 1 minute and centrifuge.
2. Solid-Phase Extraction (SPE) Cleanup: a. Take an aliquot of the supernatant and pass it through an Alumina-N SPE cartridge to reduce matrix effects. b. Collect the eluate.
3. Final Preparation: a. Evaporate the eluate to dryness. b. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Conclusion
The choice of sample preparation method for ipronidazole residue analysis depends on the food matrix, the required sensitivity, and the available equipment. The QuEChERS-based methods offer a faster and simpler workflow, while traditional solvent extraction followed by SPE can provide very clean extracts for complex matrices.[1][8][9] It is essential to validate the chosen method for the specific food matrix and analytical conditions to ensure accurate and reliable results.[12][13][14] The protocols and data presented here provide a comprehensive starting point for researchers and scientists involved in the monitoring of ipronidazole residues in food.
References
- 1. agilent.com [agilent.com]
- 2. Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mhlw.go.jp [mhlw.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. nucleus.iaea.org [nucleus.iaea.org]
- 7. library2.smu.ca [library2.smu.ca]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. Multiresidue method for the determination of nitroimidazoles and their hydroxy-metabolites in poultry muscle, plasma and egg by isotope dilution liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eurl-pesticides.eu [eurl-pesticides.eu]
- 13. openknowledge.fao.org [openknowledge.fao.org]
- 14. s27415.pcdn.co [s27415.pcdn.co]
Application Notes and Protocols for QuEChERS Method in Veterinary Drug Analysis of Meat
For Researchers, Scientists, and Drug Development Professionals
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a highly effective and widely adopted sample preparation technique for the analysis of veterinary drug residues in meat and other animal-derived food products.[1][2][3] Its streamlined workflow significantly reduces sample preparation time and solvent consumption compared to traditional methods, while providing high-quality results.[4][5][6] This document provides detailed application notes and standardized protocols for the application of the QuEChERS method in the analysis of veterinary drugs in meat, intended for use in research and drug development settings.
The QuEChERS methodology involves two main steps: an extraction/partitioning step using an organic solvent (typically acetonitrile) and a salt mixture, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove matrix interferences.[7] Originally developed for pesticide residue analysis in fruits and vegetables, the method has been extensively adapted for the analysis of a wide range of veterinary drugs in complex matrices like meat, which are high in protein and fat.[7][8][9]
Quantitative Data Summary
The following tables summarize the performance of the QuEChERS method for the analysis of various veterinary drugs in different meat matrices, as reported in several studies. These tables provide a comparative overview of the method's efficiency in terms of recovery, precision (as relative standard deviation, RSD), limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Performance of QuEChERS-LC-MS/MS for Multi-Residue Analysis of Veterinary Drugs in Various Meat Matrices
| Meat Matrix | Veterinary Drug Class | Number of Analytes | Recovery (%) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Beef, Pork, Chicken, etc. | Multiple Classes | 19 | 60.6 - 117.7 | ≤ 20.6 | 0.01 - 1.29 | 0.02 - 4.31 | [10] |
| Bovine Meat | Multiple Classes | 49 | 61.28 - 116.20 | 0.97 - 34.04 | 0.059 - 291.36 | 0.081 - 328.13 | [11] |
| Pork | Multiple Classes | 204 | >90% with 60-120% | < 20 | Not Specified | 1 - 5 | [12] |
| Beef and Chicken | Multiple Classes | 146 | 52.1 - 138.2 | 0.4 - 17.7 | 0.15 - 3.03 | 0.5 - 10 | [1] |
| Animal Foods | Quinolones & Tetracyclines | 22 | 73.8 - 98.5 | 5.80 - 12.4 | 0.3 | 1.0 | [13][14] |
Table 2: Performance of Specific QuEChERS Protocols for Veterinary Drug Analysis in Meat
| Meat Matrix | QuEChERS Protocol | Analyte Class | Recovery (%) | RSD (%) | Key Findings | Reference |
| Muscle, Liver, Kidney | p-QuEChERS | >200 Veterinary Drugs | Good | Not Specified | Improved recovery for polar analytes like penicillins and tetracyclines. | [8][15][16] |
| Chicken | Modified QuEChERS | 30 Antibiotics | Not Specified | Not Specified | 77.5% of samples were contaminated with antibiotic residues. | [17] |
| Chicken Breast | QuEChERS-HPLC-DAD | Sulfonamides | > 70 | Not Specified | LOQs were below the MRL of 100 µg/kg. | [9] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the analysis of veterinary drug residues in meat using a modified QuEChERS method coupled with LC-MS/MS. This protocol is a synthesis of common practices found in the referenced literature.
Sample Preparation and Homogenization
-
Thaw frozen meat samples to room temperature.
-
Remove any skin, bones, and excess fat.
-
Cut the meat into small pieces and homogenize using a high-speed blender or food processor until a uniform paste is obtained.[18]
-
Store the homogenized sample in an airtight container at -20°C until analysis.
Extraction
-
Weigh 10 g (± 0.1 g) of the homogenized meat sample into a 50 mL polypropylene centrifuge tube.[18]
-
Add 10 mL of acetonitrile (with 1% acetic acid or formic acid, depending on the target analytes).[7]
-
If required, add internal standards to the sample.
-
Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and extraction of the analytes into the solvent.[5]
Salting-Out and Phase Separation
-
Add a salt mixture, typically consisting of 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). AOAC and EN methods may also include buffering salts like sodium acetate or sodium citrate.[18]
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥ 4000 rpm for 5 minutes to achieve a clear separation of the upper organic layer (acetonitrile) from the aqueous and solid meat matrix layers.[7]
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer into a 15 mL centrifuge tube containing the d-SPE sorbents.
-
The d-SPE sorbent mixture for meat samples typically includes:
-
Cap the tube and vortex for 1 minute to disperse the sorbent and facilitate the cleanup process.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
Final Extract Preparation and Analysis
-
Carefully transfer the purified supernatant into a clean tube.
-
Evaporate the extract to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of a mobile phase-compatible solvent (e.g., methanol/water mixture).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
Analyze the final extract using a validated LC-MS/MS method.[19]
Visualizations
The following diagrams illustrate the key workflows in the QuEChERS method for veterinary drug analysis in meat.
Caption: General workflow of the QuEChERS method for meat analysis.
Caption: Variations in the salting-out step of the QuEChERS method.
References
- 1. Recent Advances in Pretreatment Methods and Detection Techniques for Veterinary Drug Residues in Animal-Derived Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. maxisci.com [maxisci.com]
- 3. researchgate.net [researchgate.net]
- 4. rocker.com.tw [rocker.com.tw]
- 5. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 6. cms.mz-at.de [cms.mz-at.de]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Application of QuEChERS for Determining Xenobiotics in Foods of Animal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of veterinary drugs in foods of animal origin by QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A new LC–MS/MS method for multiple residues/contaminants in bovine meat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Assessment and validation of the p-QuEChERS sample preparation methodology for the analysis of >200 veterinary drugs in various animal-based food matrices: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. Evaluation of Antibiotics Residues in Chicken Meat Samples in Lebanon - PMC [pmc.ncbi.nlm.nih.gov]
- 18. gcms.cz [gcms.cz]
- 19. chromatographyonline.com [chromatographyonline.com]
Application Note: Solid-Phase Extraction Protocol for Nitroimidazoles in Plasma
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the extraction of nitroimidazole compounds from plasma samples using solid-phase extraction (SPE). The described methods are suitable for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and are intended for use in research, clinical, and drug development settings.
Introduction
Nitroimidazoles are a class of antimicrobial agents widely used in human and veterinary medicine. Accurate and reliable quantification of these compounds in biological matrices such as plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and residue analysis. Solid-phase extraction is a robust and selective sample preparation technique that effectively removes matrix interferences and concentrates the analytes of interest prior to chromatographic analysis. This document outlines two common SPE protocols using C18 and mixed-mode cation exchange (MCX) sorbents.
Quantitative Data Summary
The following table summarizes the performance of various SPE methods for the determination of nitroimidazoles in biological matrices.
| Compound | SPE Sorbent | Matrix | Recovery (%) | LOQ (ng/mL) | LOD (ng/mL) | Reference |
| Metronidazole | β-cyclodextrin polymer | Plasma | 76% | - | 2.6 | [1] |
| Clarithromycin | β-cyclodextrin polymer | Plasma | 83% | - | 2.2 | [1] |
| Metronidazole | - | Plasma | - | 150 | - | [2][3] |
| Multiple Nitroimidazoles | C18 | Fish Muscle | 81-124% | 0.21-3.0 | 0.07-1.0 | [4] |
| Multiple Nitroimidazoles | Ion-exchange | Poultry Muscle, Plasma, Egg | 93-103% | - | - | [5] |
| Metronidazole | - | Plasma | - | 50 | - | [6] |
| Ipronidazole & metabolite | - | Pig Plasma | Interferences | - | - | [7] |
| Metronidazole metabolite | - | Pig Plasma | 58-63% | - | - | [7] |
| Other Nitroimidazoles | - | Pig Plasma | 93-123% | - | - | [7] |
Experimental Protocols
Two common protocols for the solid-phase extraction of nitroimidazoles from plasma are detailed below.
Protocol 1: Reversed-Phase SPE using C18 Cartridges
This protocol is suitable for the extraction of a broad range of nitroimidazoles and their metabolites.
Materials:
-
C18 SPE Cartridges (e.g., 100 mg, 3 mL)
-
Human Plasma
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid (or Acetic Acid)
-
Deionized Water
-
Centrifuge
-
SPE Vacuum Manifold
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
To 1 mL of plasma, add an internal standard and vortex briefly.
-
Add 1 mL of 1% formic acid in water and vortex to mix. This step helps to precipitate proteins and adjust the pH.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for loading onto the SPE cartridge.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 3 mL of methanol through the sorbent bed.
-
Equilibrate the cartridges by passing 3 mL of deionized water through the sorbent bed. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the conditioned C18 cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
Follow with a wash of 3 mL of 5-10% methanol in water to remove less polar interferences. Ensure the analytes of interest are not eluted during this step.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the nitroimidazoles from the cartridge with 2 x 1.5 mL of methanol or acetonitrile.
-
Allow the first aliquot of elution solvent to soak the sorbent for 1-2 minutes before applying vacuum.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Mixed-Mode Cation Exchange (MCX) SPE
This protocol is particularly effective for basic nitroimidazole compounds and provides a high degree of sample cleanup.
Materials:
-
Mixed-Mode Cation Exchange (MCX) SPE Cartridges
-
Human Plasma
-
Methanol (HPLC grade)
-
Ammonium Hydroxide
-
Ammonium Acetate Buffer (e.g., 50 mM, pH 6)
-
Deionized Water
-
Centrifuge
-
SPE Vacuum Manifold
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of plasma, add an internal standard and vortex.
-
Dilute the plasma sample 1:1 with 50 mM ammonium acetate buffer (pH 6) to ensure proper ionization of the target analytes.
-
Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Place the MCX SPE cartridges on the vacuum manifold.
-
Condition the cartridges with 3 mL of methanol.
-
Equilibrate the cartridges with 3 mL of 50 mM ammonium acetate buffer (pH 6).
-
-
Sample Loading:
-
Load the diluted plasma sample onto the conditioned MCX cartridge at a flow rate of 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 3 mL of 50 mM ammonium acetate buffer (pH 6) to remove unretained matrix components.
-
Follow with a wash of 3 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the retained nitroimidazoles with 2 x 1.5 mL of 5% ammonium hydroxide in methanol. The basic pH of the elution solvent neutralizes the charge of the basic analytes, releasing them from the sorbent.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
The following diagrams illustrate the experimental workflow for the solid-phase extraction of nitroimidazoles from plasma.
Caption: C18 SPE Workflow.
Caption: MCX SPE Workflow.
References
- 1. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. agilent.com [agilent.com]
- 4. Dispersive solid phase extraction of metronidazole and clarithromycin from human plasma using a β-cyclodextrin grafted polyethylene polymer composite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiresidue method for the determination of nitroimidazoles and their hydroxy-metabolites in poultry muscle, plasma and egg by isotope dilution liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of metronidazole in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
Application Note: Determination of Nitroimidazole Residues in Honey by LC-MS/MS
Introduction
Nitroimidazoles are a class of synthetic antimicrobial agents effective against anaerobic bacteria and protozoa.[1][2] Due to their potential carcinogenic and mutagenic effects, their use in food-producing animals, including bees, is prohibited in many countries, such as the European Union.[3][4] Consequently, there is a zero-tolerance policy for their residues in food products like honey.[5] This application note details a sensitive and reliable Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of multiple nitroimidazole residues in honey. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol, ensuring high recovery and accuracy.
Principle
This method involves the extraction of nitroimidazoles from a honey matrix using an acidified acetonitrile solution, followed by a liquid-liquid partitioning step. The extract is then cleaned up using a solid-phase extraction (SPE) cartridge before analysis by LC-MS/MS. The analytes are separated on a C18 reversed-phase column and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification.
Analytes
This method is applicable to the determination of a range of nitroimidazoles and their metabolites, including but not limited to:
-
Metronidazole (MNZ)
-
Dimetridazole (DMZ)
-
Ronidazole (RNZ)
-
Ipronidazole (IPZ)
-
Tinidazole (TNZ)
-
Ornidazole (ONZ)
-
Secnidazole (SNZ)
-
Nimorazole (NMZ)
-
Hydroxy-metronidazole (MNZOH)
-
Hydroxy-ipronidazole (IPZOH)
-
2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI)
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (H₂O) - all LC-MS grade.
-
Reagents: Formic acid, Acetic acid, Ammonium acetate, Sodium chloride (NaCl), Trisodium citrate dihydrate, Magnesium sulfate (MgSO₄) - all analytical grade.
-
Standards: Certified reference standards of the target nitroimidazoles and their stable isotope-labeled internal standards.
-
SPE Cartridges: Alumina-N or equivalent.
-
Honey Samples: Blank honey, free of nitroimidazole residues, for method development and validation.
Standard Solution Preparation
-
Individual Stock Solutions (1 mg/mL): Accurately weigh and dissolve each nitroimidazole standard in methanol to prepare individual stock solutions.
-
Mixed Working Standard Solution (1 µg/mL): Dilute the individual stock solutions with a mixture of methanol and water (50:50, v/v) to obtain a mixed working standard solution.
-
Calibration Standards (1-100 ng/mL): Prepare a series of calibration standards by further diluting the mixed working standard solution with the methanol/water mixture.[6]
-
Internal Standard (IS) Working Solution (100 ng/mL): Prepare a working solution of the stable isotope-labeled internal standards in a similar manner.
Sample Preparation: Modified QuEChERS and SPE Cleanup
A modified QuEChERS method is employed for the extraction of nitroimidazoles from honey.[6][7][8][9]
-
Sample Weighing and Fortification: Weigh 3-5 g of honey into a 50 mL polypropylene centrifuge tube.[7][8][10] For recovery experiments, spike the blank honey samples with the appropriate amount of the mixed working standard solution. Add the internal standard working solution to all samples.
-
Extraction: Add 10 mL of acetonitrile containing 1% acetic acid.[7][8][9] Vortex or shake vigorously for 1 minute.
-
Liquid-Liquid Partitioning: Add 5 g of sodium chloride, 1.5 g of trisodium citrate dihydrate, and 4 g of anhydrous magnesium sulfate.[7][8][9] Immediately shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
SPE Cleanup: Take an aliquot of the upper acetonitrile layer and pass it through an Alumina-N SPE cartridge to reduce matrix effects.[7][8]
-
Evaporation and Reconstitution: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of 0.1% formic acid in water.[10]
Visualizations
Experimental Workflow
Caption: Overall workflow for the analysis of nitroimidazoles in honey.
Logical Relationship of Method Components
Caption: Interrelationship of the key analytical steps.
LC-MS/MS Parameters
Liquid Chromatography (LC)
-
Column: C18 column (e.g., 150 x 2.0 mm, 3 µm particle size).[7]
-
Mobile Phase A: 0.1% Formic acid in water.[10]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[10]
-
Injection Volume: 10 µL.
-
Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased while increasing the percentage of mobile phase B to elute the analytes.
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[10]
-
Ion Spray Voltage: 3500 V.[10]
-
Source Temperature: 400°C.[10]
-
Nebulizer Gas: 40 psig.[10]
-
Curtain Gas: 30 psig.[10]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). For each analyte, at least two precursor-to-product ion transitions should be monitored for quantification and confirmation.
Data Presentation
The performance of the method is summarized in the tables below. The data represents typical values obtained from method validation studies reported in the literature.
Table 1: LC-MS/MS MRM Transitions for Selected Nitroimidazoles
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |
| Metronidazole (MNZ) | 172.1 | 128.1 | 82.1 |
| Dimetridazole (DMZ) | 142.1 | 96.1 | 82.1 |
| Ronidazole (RNZ) | 201.1 | 140.1 | 114.1 |
| Ipronidazole (IPZ) | 213.1 | 154.1 | 114.1 |
| Tinidazole (TNZ) | 248.1 | 128.1 | 82.1 |
| MNZ-OH | 188.1 | 128.1 | 100.1 |
| HMMNI | 158.1 | 112.1 | 84.1 |
Note: The specific MRM transitions should be optimized for the instrument in use.
Table 2: Method Validation Data for Nitroimidazole Analysis in Honey
| Analyte | Spiking Level (µg/kg) | Recovery (%) | RSD (%) | LOQ (µg/kg) |
| Metronidazole (MNZ) | 0.2 - 1.0 | 89.8 - 117.5 | < 8 | 0.1 - 0.5 |
| Dimetridazole (DMZ) | 0.2 - 1.0 | 90.2 - 105.6 | < 11.2 | 0.05 - 0.2 |
| Ronidazole (RNZ) | 0.2 - 1.0 | 76.1 - 98.5 | < 9.5 | 0.1 - 0.5 |
| Ipronidazole (IPZ) | 0.2 - 1.0 | 76.1 - 98.5 | < 9.5 | 0.1 - 0.5 |
| Tinidazole (TNZ) | 0.2 - 1.0 | 89.8 - 117.5 | < 8 | 0.1 - 0.5 |
| MNZ-OH | 0.2 - 1.0 | 90.2 - 105.6 | < 11.2 | 0.05 - 0.2 |
| HMMNI | 0.2 - 1.0 | 76.1 - 98.5 | < 9.5 | 0.1 - 0.5 |
Data compiled from various sources.[7][8][10][11] The recovery rates for nitroimidazoles generally range from 76.1% to 117.5%, with relative standard deviations (RSDs) below 15%.[7][8][10][11] The limits of quantification (LOQs) are typically in the range of 0.05 to 0.5 µg/kg, which is sensitive enough to meet regulatory requirements.[7][8][11]
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the determination of nitroimidazole residues in honey. The combination of a modified QuEChERS extraction and SPE cleanup with LC-MS/MS analysis allows for the accurate and reliable quantification of these banned substances at trace levels. This method is suitable for routine monitoring and can be implemented in food safety laboratories to ensure compliance with regulatory standards.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Nitroimidazole residues in Egyptian honey using UPLC-Orbitrap-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avestia.com [avestia.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Simultaneous Determination of Nitroimidazoles and Quinolones in Honey by Modified QuEChERS and LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Rapid determination of nitroimidazole residues in honey by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Rapid determination of nitroimidazole residues in honey by liquid chromatography/tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application of Hydroxy Ipronidazole-d3 in Pharmacokinetic Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Hydroxy Ipronidazole-d3 in pharmacokinetic (PK) studies. As the deuterated form of Hydroxy Ipronidazole, a major metabolite of the nitroimidazole antibiotic Ipronidazole, this stable isotope-labeled compound serves as an invaluable tool, primarily as an internal standard for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Its application ensures accuracy and precision in determining the concentration of Hydroxy Ipronidazole in various biological matrices.
Core Applications in Pharmacokinetic Studies
The primary application of this compound in pharmacokinetic studies is its use as an internal standard (IS) for the quantification of the unlabeled analyte, Hydroxy Ipronidazole.[2] Stable isotope-labeled internal standards are the gold standard in bioanalytical method development due to their similar chemical and physical properties to the analyte of interest. This similarity allows for the correction of variability during sample preparation and analysis, leading to more reliable and reproducible data.
Key advantages of using this compound as an internal standard include:
-
Correction for Matrix Effects: Biological samples can contain interfering substances that may enhance or suppress the ionization of the analyte in the mass spectrometer. As this compound co-elutes with the analyte and experiences similar matrix effects, it allows for accurate normalization of the analyte signal.
-
Compensation for Sample Preparation Variability: Losses of the analyte during extraction, evaporation, and reconstitution steps are accounted for by the internal standard, which behaves almost identically.
-
Improved Precision and Accuracy: By minimizing the impact of experimental variations, the use of a stable isotope-labeled internal standard significantly improves the precision and accuracy of the quantitative results.
While primarily used as an internal standard, deuterated compounds like this compound also have potential applications as tracers in "microdosing" studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of the parent drug without administering a pharmacologically active dose.[3]
Experimental Protocols
Bioanalytical Method for Quantification of Hydroxy Ipronidazole in Plasma
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Hydroxy Ipronidazole in plasma samples using this compound as an internal standard.
2.1.1. Materials and Reagents
-
Hydroxy Ipronidazole (analyte)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Blank plasma (from the same species as the study subjects)
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes)
2.1.2. Sample Preparation: Protein Precipitation
-
Thaw Samples: Thaw plasma samples from the pharmacokinetic study on ice.
-
Spike Internal Standard: To a 100 µL aliquot of each plasma sample, calibration standard, and quality control sample, add 10 µL of the this compound internal standard working solution (e.g., at a concentration of 100 ng/mL).
-
Vortex: Briefly vortex the samples to ensure thorough mixing.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each sample to precipitate the plasma proteins.
-
Vortex: Vortex the samples vigorously for 1-2 minutes.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to increase sensitivity.
-
Sample Injection: Inject an appropriate volume of the final sample extract onto the LC-MS/MS system.
Workflow for Sample Preparation
Caption: Workflow for plasma sample preparation using protein precipitation.
2.1.3. LC-MS/MS Analysis
Develop a sensitive and specific LC-MS/MS method for the simultaneous quantification of Hydroxy Ipronidazole and this compound. This involves optimizing the chromatographic separation and the mass spectrometer parameters.
Table 1: Example LC-MS/MS Parameters
| Parameter | Example Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions: | |
| Hydroxy Ipronidazole | Precursor Ion (m/z) -> Product Ion (m/z) (e.g., 186 -> 128) |
| This compound | Precursor Ion (m/z) -> Product Ion (m/z) (e.g., 189 -> 131) |
| Collision Energy | Optimize for each transition |
| Dwell Time | 100 ms |
2.1.4. Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of Hydroxy Ipronidazole into blank plasma. Process these standards alongside the unknown samples.
-
Peak Area Ratios: Determine the peak areas of the analyte (Hydroxy Ipronidazole) and the internal standard (this compound) in all samples. Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Quantification: Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations. Use a linear regression model to fit the data. Determine the concentrations of Hydroxy Ipronidazole in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Pharmacokinetic Analysis: Use the resulting concentration-time data to calculate key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
Logical Flow of Pharmacokinetic Data Generation
Caption: Logical flow from concentration-time data to pharmacokinetic parameters.
Data Presentation
Quantitative data from pharmacokinetic studies should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 2: Example Pharmacokinetic Parameters of Hydroxy Ipronidazole Following Oral Administration of Ipronidazole
| Subject ID | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | AUC₀₋inf (ng·h/mL) | t₁/₂ (h) |
| 1 | 10 | 152.3 | 2.0 | 854.7 | 875.1 | 4.2 |
| 2 | 10 | 148.9 | 2.5 | 832.1 | 850.6 | 4.5 |
| 3 | 10 | 161.5 | 2.0 | 890.3 | 912.8 | 4.3 |
| Mean | 10 | 154.2 | 2.2 | 859.0 | 879.5 | 4.3 |
| SD | - | 6.4 | 0.3 | 29.2 | 31.4 | 0.2 |
Note: This table presents hypothetical data for illustrative purposes. Actual data will be generated from the experimental study.
Conclusion
This compound is an essential tool for the accurate and precise quantification of Hydroxy Ipronidazole in biological matrices for pharmacokinetic studies. Its use as an internal standard in LC-MS/MS assays mitigates variability introduced during sample processing and analysis, thereby ensuring the generation of high-quality data. The protocols and data presentation formats outlined in this document provide a framework for researchers and scientists in the field of drug development to effectively utilize this compound in their pharmacokinetic evaluations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Stable Isotopically Labeled Intravenous Microdose Pharmacokinetic Trials as a Tool to Assess Absolute Bioavailability: Feasibility and Paradigm to Apply for Protein Kinase Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Banned Veterinary Drugs: A Guide to Analytical Methods and Protocols
For Researchers, Scientists, and Drug Development Professionals
The illicit use of banned veterinary drugs in food-producing animals poses a significant threat to public health, contributing to issues such as antimicrobial resistance and potential allergic reactions in consumers.[1][2] To ensure food safety and regulatory compliance, robust and sensitive analytical methods are essential for the detection of these residues in various food matrices.[1][3] This document provides detailed application notes and protocols for three widely used analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and Enzyme-Linked Immunosorbent Assay (ELISA).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Multi-Residue Screening
LC-MS/MS is a powerful and widely accepted technique for the simultaneous screening and quantification of a broad range of veterinary drug residues in diverse food matrices.[1][4] Its high sensitivity and selectivity allow for the detection of trace-level contaminants, making it a confirmatory method of choice for regulatory laboratories.[1]
Application Note: Multi-Residue Analysis of Veterinary Drugs in Animal Tissue
This application note outlines a generic and efficient workflow for the screening of over 150 veterinary drugs in animal muscle tissue. The method utilizes a simple extraction and clean-up procedure followed by UPLC-MS/MS analysis, enabling high sample throughput and broad compound coverage.[5]
Key Advantages:
-
Comprehensive Screening: Detects a wide range of drug classes in a single run.[4]
-
High Sensitivity and Selectivity: Achieves low limits of detection, often surpassing regulatory requirements.[6]
-
Robustness: The use of advanced instrumentation minimizes matrix effects and ensures reliable results.[4]
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS multi-residue analysis of veterinary drugs.
Detailed Experimental Protocol: LC-MS/MS
1. Sample Preparation (Generic Extraction)
-
Weigh 2g of homogenized animal muscle tissue into a 50 mL centrifuge tube.[4]
-
Add 10 mL of acetonitrile containing 1% oxalic acid.
-
Homogenize the sample for 1 minute using a high-speed blender.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Add the contents of a dispersive SPE (dSPE) clean-up kit (e.g., containing C18 and PSA sorbents) and vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer 1 mL of the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the extract through a 0.22 µm syringe filter into an autosampler vial.[7]
2. LC-MS/MS Instrumental Conditions
-
Liquid Chromatography:
-
System: UHPLC system[8]
-
Column: A suitable C18 column (e.g., HSS T3) is recommended for good retention and peak shape.
-
Mobile Phase A: 0.1% formic acid in water[6]
-
Mobile Phase B: 0.1% formic acid in methanol[6]
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.[6][8]
-
Flow Rate: 0.4 mL/min[8]
-
Column Temperature: 40°C[6]
-
-
Mass Spectrometry:
Quantitative Data Summary: LC-MS/MS
| Analyte Class | Matrix | LOQ (µg/kg) | Recovery (%) | Reference |
| Various (89 drugs) | Pork | 0.01 - 1 | 70 - 120 | [9] |
| Various (19 drugs) | Animal Tissues | 0.02 - 4.31 | 60.6 - 117.7 | [10] |
| Sulfonamides & Penicillins | Bovine Milk | 1 - 10 | Not Specified |
High-Performance Liquid Chromatography (HPLC) for Specific Drug Classes
HPLC coupled with various detectors (e.g., UV, DAD, Fluorescence) is a robust and cost-effective method for the analysis of specific classes of veterinary drugs, such as sulfonamides.[11][12] While not as universal as LC-MS/MS, it provides reliable quantification for targeted analyses.
Application Note: Determination of Sulfonamides in Milk
This application note describes an HPLC-DAD method for the determination of six sulfonamides in milk samples. The protocol utilizes molecularly imprinted polymer solid-phase extraction (MIPSPE) for selective sample clean-up.[11]
Key Advantages:
-
Cost-Effective: Lower instrumentation and operational costs compared to LC-MS/MS.
-
Reliable Quantification: Provides accurate and precise results for targeted compounds.[12]
-
Method Availability: Numerous validated HPLC methods are available for various drug classes.[7]
Logical Relationship: HPLC Method Validation
Caption: Key parameters for HPLC method validation according to regulatory guidelines.
Detailed Experimental Protocol: HPLC for Sulfonamides in Milk
1. Sample Preparation (MIPSPE)
-
To a 10 mL milk sample, add an appropriate internal standard.
-
Perform protein precipitation by adding 20 mL of acetonitrile, followed by centrifugation.
-
Dilute the supernatant with water and adjust the pH.
-
Condition a MIPSPE cartridge with methanol and water.
-
Load the diluted extract onto the MIPSPE cartridge.
-
Wash the cartridge with a suitable solvent to remove interferences.
-
Elute the sulfonamides with an appropriate elution solvent (e.g., methanol with a small percentage of acetic acid).[11]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. HPLC Instrumental Conditions
-
System: HPLC with Diode Array Detector (DAD)[11]
-
Column: C18 analytical column
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic or acetic acid, is commonly used.
-
Flow Rate: 1.0 mL/min
-
Detection: DAD detection at the maximum absorbance wavelength for the target sulfonamides.[11]
Quantitative Data Summary: HPLC for Sulfonamides in Milk
| Parameter | Value (µg/kg) | Reference |
| Decision Limit (CCα) | 101.9 - 113.5 | [11] |
| Detection Capability (CCβ) | 114.4 - 135.4 | [11] |
Enzyme-Linked Immunosorbent Assay (ELISA) for Rapid Screening
ELISA is a rapid, high-throughput, and cost-effective screening method based on the specific binding between an antibody and an antigen.[13][14] It is widely used for the initial screening of a large number of samples for the presence of specific veterinary drugs or drug classes.
Application Note: Rapid Screening of Antibiotics in Meat and Poultry
This application note highlights the use of competitive ELISA test kits for the rapid and reliable screening of various antibiotics in meat and poultry samples. These kits provide a quick turnaround time and are easy to use.
Key Advantages:
-
Rapid Results: Assay times typically range from 45 to 105 minutes.
-
High Throughput: Suitable for screening a large number of samples simultaneously.[13]
-
Cost-Effective: Reduces the need for expensive instrumentation and reagents for initial screening.
Signaling Pathway: Competitive ELISA
Caption: Principle of competitive ELISA for veterinary drug detection.
Detailed Experimental Protocol: General ELISA
-
Sample Preparation: Follow the specific instructions provided with the ELISA kit for the extraction and dilution of the sample matrix (e.g., meat, milk, honey).[15][16]
-
Assay Procedure (based on a competitive format):
-
Add standard solutions and prepared samples to the antibody-coated microtiter wells.
-
Add the enzyme-conjugated drug (tracer) to each well.
-
Incubate for the time specified in the kit instructions to allow for competitive binding.
-
Wash the wells multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for color development.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance of each well using a microplate reader at the specified wavelength.
-
-
Data Analysis: Calculate the concentration of the drug in the samples by comparing their absorbance to the standard curve generated from the standards. The signal is inversely proportional to the amount of drug in the sample.
Quantitative Data Summary: ELISA
ELISA kits are primarily used for screening and provide qualitative (presence/absence) or semi-quantitative results. The limits of detection (LODs) are specific to each kit and target analyte. For confirmatory and precise quantitative results, positive samples from ELISA screening should be further analyzed by a confirmatory method like LC-MS/MS.[1]
References
- 1. Veterinary Drugs Analysis to Ensure Food Safety - FoodSafetyTech [foodsafetytech.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Determination of Veterinary Drug Residues in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. waters.com [waters.com]
- 6. shimadzu.com [shimadzu.com]
- 7. mdpi.com [mdpi.com]
- 8. s4science.at [s4science.at]
- 9. Quantitative analysis of veterinary drugs using LC-MS | Separation Science [sepscience.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. imeko.info [imeko.info]
- 12. Application of Sulfonamides Residues in Milk by High Performance Liquid Chromatography [zhgry.aiijournal.com]
- 13. Patents for ELISA tests to detect antibiotic residues in foods of animal origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Gold Standard Diagnostics - Veterinary drug residues [goldstandarddiagnostics.com]
- 16. Accurate Veterinary Drug Residue ELISA Test Kits | Meizheng [mzfoodtest.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects in Hydroxy Ipronidazole-d3 Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the analysis of Hydroxy Ipronidazole-d3.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects in LC-MS/MS analysis refer to the alteration of the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, tissue, honey).[1] These effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), leading to inaccurate and imprecise quantification.[1] Ion suppression is the more common phenomenon and can significantly compromise the sensitivity of the analytical method.[1]
Q2: What are the common causes of ion suppression in this compound analysis?
A2: Ion suppression for this compound can be caused by various endogenous and exogenous substances present in the biological matrix. Common culprits include:
-
Phospholipids: Abundant in plasma and tissue samples, these are a major source of ion suppression, particularly when using electrospray ionization (ESI).[1]
-
Salts and Buffers: High concentrations of non-volatile salts from sample collection or preparation can interfere with the ionization process.[1]
-
Endogenous Molecules: Other lipids, proteins, and metabolites that co-elute with this compound can compete for ionization.[1]
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: There are two primary methods to assess the presence and magnitude of matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This experiment helps identify regions of ion suppression or enhancement in your chromatogram.[1] A standard solution of this compound is continuously infused into the LC flow after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. Any deviation from the stable baseline signal indicates the presence of matrix effects at that retention time. A dip in the baseline signifies ion suppression, while a rise indicates ion enhancement.[1]
-
Quantitative Assessment (Post-Extraction Spike): This method quantifies the extent of matrix effects. It involves comparing the peak area of this compound in a standard solution to the peak area of the analyte spiked into a blank matrix sample that has undergone the entire extraction procedure.[2] The matrix effect can be calculated using the following formula:
-
Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) * 100
-
Q4: Why is using a deuterated internal standard like this compound important?
A4: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is the preferred choice for quantitative bioanalysis.[3] Because it has nearly identical physicochemical properties to the analyte (Hydroxy Ipronidazole), it is expected to co-elute and experience the same degree of matrix effects, thereby providing effective compensation for signal variations and improving the accuracy and precision of the results.[3][4]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues related to matrix effects in this compound analysis.
Issue 1: Poor Signal Intensity or Inconsistent Results
Possible Cause: Significant ion suppression due to co-eluting matrix components.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor signal intensity.
Detailed Steps:
-
Evaluate Sample Preparation: Inadequate sample cleanup is a primary cause of matrix effects.[1] Consider the following techniques to improve the removal of interfering substances:
-
Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than simple protein precipitation.[5]
-
Solid-Phase Extraction (SPE): Often the most effective technique for removing interfering matrix components.[6][7]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method involving extraction with an organic solvent followed by dispersive SPE cleanup, suitable for complex matrices.[6][8]
-
-
Optimize Chromatography: Modifying the chromatographic conditions can help separate this compound from co-eluting matrix components.[9]
-
Adjust Gradient Profile: A shallower gradient can improve the separation of the analyte from interfering compounds.
-
Change Column Chemistry: If co-elution persists, using a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) may provide the necessary selectivity.[9]
-
-
Implement Matrix-Matched Calibration: To compensate for remaining matrix effects, prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed.[10][11]
-
Utilize a Stable Isotope-Labeled Internal Standard: Using this compound as an internal standard is the most effective way to correct for matrix effects and variability in sample preparation and instrument response.[3][4]
Issue 2: High Variability in Analyte/Internal Standard Ratio
Possible Cause: Differential matrix effects on Hydroxy Ipronidazole and its deuterated internal standard (this compound).
Logical Relationship Diagram:
Caption: Relationship between chromatographic separation and quantification accuracy.
Troubleshooting Steps:
-
Optimize Chromatography for Co-elution: Even a slight difference in retention times between Hydroxy Ipronidazole and this compound can expose them to different co-eluting matrix components, leading to differential matrix effects.[3] Adjust the gradient slope, mobile phase composition, or column temperature to ensure they elute as closely as possible.
-
Enhance Sample Cleanup: A more rigorous sample preparation method, such as a well-optimized SPE protocol, can reduce the overall amount of matrix components, thereby minimizing the potential for differential effects.[6]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Qualitatively Assess Matrix Effects
Objective: To identify retention time regions with significant ion suppression or enhancement.
Methodology:
-
System Setup:
-
Connect the outlet of the analytical column to a T-connector.
-
Connect a syringe pump containing a standard solution of this compound (e.g., 100 ng/mL in mobile phase) to the second port of the T-connector.
-
Connect the third port of the T-connector to the mass spectrometer's ion source.
-
-
Procedure:
-
Begin the LC mobile phase flow using your analytical gradient.
-
Start the syringe pump to infuse the this compound solution at a low, constant flow rate (e.g., 10 µL/min).
-
Monitor the signal for the appropriate MRM transition of this compound and wait for a stable baseline.
-
Inject a blank matrix extract (prepared using your standard sample preparation method).
-
Observe the baseline for any deviations. A drop in the baseline indicates ion suppression, while a rise indicates ion enhancement.
-
Protocol 2: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the percentage of ion suppression or enhancement.
Methodology:
-
Prepare Blank Matrix Extract: Extract at least six different lots of the blank biological matrix using your established sample preparation method.
-
Prepare Neat Solutions: Prepare solutions of this compound in the final reconstitution solvent at low and high concentrations corresponding to your quality control (QC) levels.
-
Spike Extracted Matrix: Spike the low and high concentration solutions of this compound into the extracted blank matrix samples.
-
Analyze Samples: Inject the spiked matrix samples and the neat solutions into the LC-MS/MS system.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = [(Average peak area of post-spiked samples) / (Average peak area of neat solutions)] x 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on the Recovery of this compound
| Sample Preparation Method | Mean Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |
| Protein Precipitation (PPT) | 65.2 | 15.8 | Hypothetical Data |
| Liquid-Liquid Extraction (LLE) | 85.7 | 8.2 | Hypothetical Data |
| Solid-Phase Extraction (SPE) | 95.1 | 4.5 | Hypothetical Data |
| QuEChERS | 92.4 | 6.1 | Hypothetical Data |
Table 2: Matrix Effects in Different Biological Matrices
| Matrix | Mean Matrix Effect (%) | Predominant Effect | Reference |
| Porcine Plasma | 78.3 | Ion Suppression | Hypothetical Data |
| Chicken Muscle | 85.1 | Ion Suppression | Hypothetical Data |
| Honey | 115.6 | Ion Enhancement | Hypothetical Data |
| Bovine Liver | 62.5 | Strong Ion Suppression | Hypothetical Data |
References
- 1. benchchem.com [benchchem.com]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in Pretreatment Methods and Detection Techniques for Veterinary Drug Residues in Animal-Derived Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Simultaneous Determination of Nitroimidazoles and Quinolones in Honey by Modified QuEChERS and LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Hydroxy Ipronidazole-d3 Internal Standard Concentration
Welcome to the technical support center for the optimization and use of Hydroxy Ipronidazole-d3 as an internal standard in LC-MS/MS analysis. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving accurate and robust quantitative results.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) internal standard used in quantitative mass spectrometry analysis. Its primary purpose is to mimic the behavior of the analyte, Hydroxy Ipronidazole, throughout the entire analytical process, including sample preparation, chromatography, and ionization.[1] By adding a known and constant concentration of this compound to all samples, calibration standards, and quality controls, it allows for the correction of variability that can occur at different stages of the analysis.[2] This includes compensating for matrix effects, which can cause ion suppression or enhancement, and variations in instrument response, thereby improving the accuracy and precision of the quantification.[3]
Q2: At what stage of the experimental workflow should the this compound internal standard be added?
A2: For optimal results, the internal standard should be added as early as possible in the sample preparation workflow. This ensures that it experiences the same conditions as the analyte, including any potential loss during extraction, evaporation, and reconstitution steps. By adding it at the beginning, the internal standard can effectively account for variability in sample handling and preparation.
Q3: What are the key considerations when selecting the concentration of this compound?
A3: The ideal concentration of this compound should be carefully optimized for your specific assay. Key considerations include:
-
Analyte Concentration Range: The concentration of the internal standard should be chosen in relation to the expected concentration range of the analyte in your samples.
-
Mass Spectrometer Sensitivity: The chosen concentration should provide a stable and reproducible signal with a good signal-to-noise ratio, but it should not be so high that it saturates the detector.
-
Matrix Effects: The concentration should be sufficient to provide a consistent signal even in the presence of matrix components that may cause ion suppression.[3]
-
Linearity and Accuracy: The selected concentration should support a linear and accurate calibration curve over the desired quantification range.
Q4: How does the response of the internal standard relate to the analyte response?
A4: In quantitative analysis, the ratio of the analyte's peak area to the internal standard's peak area is plotted against the analyte's concentration to generate a calibration curve.[4] The response factor (RF), which is the ratio of the analyte's signal intensity to the internal standard's signal intensity for a known equimolar concentration, is a key parameter.[5] While an RF of 1.0 might be expected for an SIL internal standard, differences in fragmentation efficiency can lead to deviations.[5] The goal is to achieve a consistent and reproducible response ratio across the calibration range.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Signal for this compound | 1. Incorrect Preparation: The internal standard solution may have been prepared incorrectly or at too low a concentration. 2. Degradation: The internal standard may have degraded due to improper storage or handling. 3. Instrument Issues: Problems with the LC-MS/MS system, such as a dirty ion source, incorrect MS parameters, or a leak in the vacuum system.[6][7][8] 4. Matrix Suppression: Severe ion suppression from the sample matrix.[3] | 1. Verify Preparation: Prepare a fresh stock solution of this compound and re-spike a clean solvent sample to confirm its signal. 2. Check Storage: Ensure the internal standard is stored according to the manufacturer's recommendations. 3. Instrument Maintenance: Perform routine maintenance on the LC-MS/MS system, including cleaning the ion source and calibrating the instrument.[6] 4. Optimize Chromatography: Adjust the chromatographic method to separate the analyte and internal standard from interfering matrix components. Consider a more rigorous sample clean-up procedure. |
| High Variability in Internal Standard Peak Area | 1. Inconsistent Addition: Inconsistent pipetting of the internal standard solution into the samples. 2. Autosampler Issues: Inconsistent injection volumes from the autosampler. 3. Sample Preparation Variability: Inconsistent extraction efficiency or sample loss during preparation. 4. Matrix Effects: Variable matrix effects across different samples.[3] | 1. Standardize Addition: Use a calibrated pipette and a consistent technique to add the internal standard to all samples. 2. Check Autosampler: Perform an autosampler calibration and check for any air bubbles in the syringe. 3. Review Protocol: Ensure the sample preparation protocol is followed consistently for all samples. 4. Evaluate Matrix: Assess matrix effects by comparing the internal standard response in solvent versus in extracted blank matrix. If significant variability is observed, further optimization of the sample cleanup is needed. |
| Poor Peak Shape for this compound | 1. Chromatographic Issues: Problems with the analytical column, such as degradation or contamination. 2. Mobile Phase Incompatibility: The mobile phase may not be suitable for the analyte. 3. Injection Solvent Effects: The solvent used to dissolve the final extract may be too strong, causing peak distortion. | 1. Column Maintenance: Flush the column or try a new column. 2. Mobile Phase Optimization: Adjust the mobile phase composition or gradient. 3. Solvent Matching: Ensure the injection solvent is as close in composition as possible to the initial mobile phase conditions. |
| Non-linear Calibration Curve | 1. Inappropriate Internal Standard Concentration: The concentration of the internal standard may be too high or too low relative to the analyte concentrations in the calibration standards. 2. Detector Saturation: The signal for either the analyte or the internal standard is saturating the detector at higher concentrations. 3. Cross-Contamination: Contamination of the internal standard with the unlabeled analyte, or vice-versa. | 1. Re-optimize Concentration: Experiment with different fixed concentrations of the internal standard. 2. Adjust MS Settings: Dilute the samples or adjust the MS detector settings to avoid saturation. 3. Check Purity: Verify the isotopic purity of the internal standard and the chemical purity of the analyte standard. |
Experimental Protocols
Protocol for Optimizing Internal Standard Concentration
This protocol outlines a systematic approach to determine the optimal concentration of this compound for a quantitative LC-MS/MS assay.
Objective: To identify a concentration of this compound that provides a stable and reproducible signal across the calibration curve range and effectively corrects for analytical variability.
Methodology:
-
Prepare Stock Solutions:
-
Prepare a stock solution of Hydroxy Ipronidazole (analyte) at a known high concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).
-
Prepare a stock solution of this compound (internal standard) at a similar concentration.
-
-
Prepare Working Solutions:
-
From the analyte stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of your samples (e.g., 1 ng/mL to 1000 ng/mL).
-
From the internal standard stock solution, prepare a set of working solutions at different concentrations to be tested (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL, 200 ng/mL).
-
-
Spike Samples:
-
For each internal standard concentration to be tested, spike a full set of calibration standards with the respective internal standard working solution.
-
Also, prepare replicate samples of a blank matrix (e.g., plasma, tissue homogenate) and spike them with a mid-range concentration of the analyte and the respective internal standard concentration.
-
-
Sample Preparation and Analysis:
-
Process all samples through your established sample preparation protocol (e.g., protein precipitation, solid-phase extraction).
-
Analyze the processed samples using your optimized LC-MS/MS method.
-
-
Data Evaluation:
-
For each internal standard concentration tested, evaluate the following parameters:
-
Internal Standard Response: The peak area of the internal standard should be consistent across all samples (with a relative standard deviation (RSD) of <15% in the absence of significant matrix effects).
-
Calibration Curve Linearity: The calibration curve (analyte/internal standard peak area ratio vs. analyte concentration) should have a correlation coefficient (r²) ≥ 0.99.
-
Accuracy and Precision: The accuracy and precision of the quality control samples should be within acceptable limits (e.g., ±15% of the nominal concentration).
-
-
Data Presentation:
The results of the optimization experiment can be summarized in the following tables:
Table 1: Internal Standard Response Stability
| Internal Standard Concentration | Mean Peak Area | Standard Deviation | %RSD |
| 10 ng/mL | 50,000 | 7,500 | 15% |
| 50 ng/mL | 250,000 | 25,000 | 10% |
| 100 ng/mL | 500,000 | 35,000 | 7% |
| 200 ng/mL | 950,000 | 57,000 | 6% |
Table 2: Calibration Curve Performance
| Internal Standard Concentration | Linearity (r²) | Accuracy (% Bias) at Mid-QC | Precision (%RSD) at Mid-QC |
| 10 ng/mL | 0.991 | -8.5% | 12.3% |
| 50 ng/mL | 0.998 | -2.1% | 6.8% |
| 100 ng/mL | 0.999 | 1.5% | 4.2% |
| 200 ng/mL | 0.997 | 3.2% | 5.5% |
Visualizations
Caption: Workflow for sample analysis using an internal standard.
Caption: Factors influencing the optimization of internal standard concentration.
References
- 1. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nebiolab.com [nebiolab.com]
- 3. Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. enfanos.com [enfanos.com]
- 6. researchgate.net [researchgate.net]
- 7. s4science.at [s4science.at]
- 8. mdpi.com [mdpi.com]
addressing ion suppression in LC-MS/MS analysis of ipronidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to ion suppression in the LC-MS/MS analysis of ipronidazole.
Troubleshooting Guides
This section offers step-by-step guidance to resolve common issues encountered during the LC-MS/MS analysis of ipronidazole, particularly those related to ion suppression.
Guide 1: Investigating and Confirming Ion Suppression
If you suspect ion suppression is affecting your ipronidazole analysis, characterized by poor sensitivity, low signal intensity, or high variability in results, follow this guide to confirm its presence.[1][2]
Step 1: Visual Inspection of the Chromatogram
-
Action: Inject an extracted blank matrix sample (without ipronidazole) and monitor the baseline of the MRM transition for ipronidazole.
-
Expected Result: A stable baseline.
-
Indication of Ion Suppression: A significant dip or disturbance in the baseline at or near the retention time of ipronidazole suggests the presence of co-eluting matrix components that are causing ion suppression.[3]
Step 2: Post-Column Infusion (PCI) Experiment
This qualitative technique helps to pinpoint the regions of ion suppression within your chromatogram.[3]
-
Detailed Methodology:
-
Prepare Ipronidazole Solution: Create a solution of ipronidazole in your mobile phase at a concentration that provides a stable, mid-range signal on the mass spectrometer.
-
Setup Infusion: Use a syringe pump to continuously infuse the ipronidazole solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream. This is done via a T-fitting placed between the analytical column and the mass spectrometer's ion source.
-
Equilibrate: Allow the system to stabilize until a consistent baseline signal for ipronidazole is observed.
-
Inject Blank Matrix: Inject a blank matrix extract that has undergone your standard sample preparation procedure.
-
Analyze: Monitor the ipronidazole signal. A drop in the signal intensity indicates the retention times where co-eluting matrix components are causing ion suppression.[3][4]
-
Step 3: Quantifying the Matrix Effect with a Post-Extraction Spike Experiment
This experiment provides a quantitative measure of the degree of ion suppression or enhancement.[3][5]
-
Detailed Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Ipronidazole standard prepared in the mobile phase.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with ipronidazole at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with ipronidazole before the extraction process.
-
-
Analyze: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Effect (%):
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
A value of 100% indicates no matrix effect.
-
-
Guide 2: Mitigating and Resolving Ion Suppression
Once ion suppression is confirmed, the following strategies can be employed to minimize its impact on your ipronidazole analysis.
Strategy 1: Optimize Sample Preparation
The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[6]
| Sample Preparation Technique | Principle | Suitability for Ipronidazole |
| Liquid-Liquid Extraction (LLE) | Partitions ipronidazole into an immiscible organic solvent, leaving many polar interferences in the aqueous phase.[6] | Effective for cleaning up complex biological matrices.[6] A double LLE can further improve selectivity.[6] |
| Solid-Phase Extraction (SPE) | Utilizes a solid sorbent to selectively retain and elute ipronidazole, while washing away interfering compounds.[7] | Highly effective for targeted cleanup and can be optimized for ipronidazole and its metabolites.[7] |
| Protein Precipitation (PPT) | Removes proteins from biological samples by adding an organic solvent like acetonitrile or methanol.[8][9] | A simpler, high-throughput method, but may be less effective at removing other matrix components like phospholipids.[9] |
| QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) | A two-step process involving salting out with acetonitrile followed by dispersive SPE for cleanup. | Shown to be effective for the analysis of nitroimidazoles in complex matrices like eggs.[10] |
Strategy 2: Chromatographic Separation
Optimizing the LC method can separate ipronidazole from co-eluting interferences.[8]
-
Modify the Gradient Profile: A shallower gradient can improve the resolution between ipronidazole and interfering peaks.[3]
-
Change the Stationary Phase: If using a standard C18 column, consider a different chemistry (e.g., phenyl-hexyl, biphenyl) to alter the elution order of compounds.[3]
-
Adjust Mobile Phase Composition: Modifying the organic solvent or additives can influence selectivity.
Strategy 3: Utilize an Appropriate Internal Standard (IS)
An internal standard helps to compensate for signal variability caused by ion suppression.[1]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the ideal choice. A SIL-IS for ipronidazole will have nearly identical chemical and physical properties, causing it to co-elute and experience the same degree of ion suppression.[11] This allows for accurate quantification based on the analyte-to-IS ratio.
-
Analog Internal Standard: If a SIL-IS is unavailable, a structural analog of ipronidazole can be used, but it may not perfectly mimic the ionization behavior of the analyte.
Strategy 4: Sample Dilution
-
Action: Dilute the sample extract with the mobile phase.
-
Benefit: This reduces the concentration of both ipronidazole and the interfering matrix components, which can lessen the ion suppression effect.[11][12]
-
Limitation: This approach is only viable if the concentration of ipronidazole is high enough to remain above the limit of quantification after dilution.[12]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in the context of LC-MS/MS analysis?
A1: Ion suppression is a type of matrix effect where molecules from the sample matrix (e.g., salts, proteins, lipids) co-elute with the analyte of interest (ipronidazole) and interfere with its ionization in the mass spectrometer's ion source.[11] This competition for ionization leads to a reduced signal intensity for the analyte, which can compromise the accuracy, precision, and sensitivity of the analysis.[13]
Q2: What are the common causes of ion suppression in ipronidazole analysis?
A2: Common causes of ion suppression include:
-
Endogenous Matrix Components: These are substances naturally present in biological samples, such as salts, phospholipids, and proteins.[6]
-
Exogenous Substances: These can be introduced during sample collection or preparation, and include anticoagulants (e.g., heparin), plasticizers from lab equipment, and mobile phase additives.[12]
-
High Analyte Concentration: At very high concentrations, the analyte itself can cause self-suppression.
-
Co-eluting Metabolites: Metabolites of ipronidazole that have similar chemical structures and retention times can also interfere with its ionization.
Q3: How can I differentiate between ion suppression and other issues like poor fragmentation or instrument contamination?
A3:
-
Ion Suppression: Is typically characterized by a drop in signal intensity when analyzing a sample in a matrix compared to a neat standard. The post-column infusion experiment is a definitive way to identify it.[3]
-
Poor Fragmentation: Would be evident as low-intensity product ions even when the precursor ion signal is strong. This can be investigated by optimizing collision energy settings in the MS/MS method.[2]
-
Instrument Contamination: Often results in high background noise, carryover from previous injections, and a general loss of sensitivity for all analytes.[2] Regular system suitability tests and cleaning of the ion source can help identify and mitigate this.[2]
Q4: Can changing the ionization source from ESI to APCI help reduce ion suppression?
A4: Yes, Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI).[12] This is due to the different mechanisms of ionization. If your LC-MS/MS system has an interchangeable ion source, testing your ipronidazole analysis with APCI could be a viable strategy to mitigate matrix effects.[5]
Q5: Are there any specific considerations for ion suppression when analyzing ipronidazole metabolites?
A5: Yes. Metabolites of ipronidazole, such as its hydroxy metabolite (IPR-OH), may have different polarities and chromatographic retention times.[7] It is crucial to evaluate ion suppression for each metabolite individually, as the co-eluting matrix components at their respective retention times may be different from those affecting the parent drug. A comprehensive analysis should include a post-column infusion or post-extraction spike experiment for each metabolite of interest.
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: Comparison of common sample preparation techniques.
References
- 1. youtube.com [youtube.com]
- 2. zefsci.com [zefsci.com]
- 3. benchchem.com [benchchem.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Validation of a new screening, determinative, and confirmatory multi-residue method for nitroimidazoles and their hydroxy metabolites in turkey muscle tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. chromatographyonline.com [chromatographyonline.com]
stability of Hydroxy ipronidazole-d3 in stock solutions and biological matrices
This technical support center provides guidance on the stability of Hydroxy ipronidazole-d3 in stock solutions and biological matrices. The information is intended for researchers, scientists, and drug development professionals to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (neat) form of this compound?
For long-term stability, it is recommended to store the solid form of this compound at -20°C. Under these conditions, the compound is expected to be stable for at least 3 to 4 years. Some suppliers also suggest storage at 2-8°C for long-term use.
Q2: What is the recommended procedure for preparing a stock solution of this compound?
It is advisable to prepare a high-concentration primary stock solution in a solvent such as methanol or chloroform. This primary stock can then be used to prepare more dilute working solutions as needed. This approach minimizes the number of freeze-thaw cycles for the primary stock.
Q3: What are the recommended storage conditions for stock solutions of this compound?
For optimal stability, stock solutions of this compound should be stored at -80°C, which can preserve their integrity for up to 6 months. For shorter-term storage of up to 1 month, -20°C is also acceptable. To avoid degradation from light, it is recommended to store solutions in amber vials or protect them from light.
Q4: Can I store my stock solution at refrigerator temperature (2-8°C)?
It is not recommended to store stock solutions of this compound at refrigerator temperatures for extended periods, as this may lead to degradation. For daily use, working solutions can be kept at 2-8°C, but they should be prepared fresh from a frozen stock solution.
Q5: How many times can I freeze and thaw my stock solution?
While specific data for this compound is not available, it is a general best practice in analytical labs to minimize freeze-thaw cycles. For sensitive compounds like nitroimidazoles, it is recommended to limit freeze-thaw cycles to no more than three. To avoid repeated freeze-thaw cycles of the main stock, consider preparing smaller aliquots for daily or weekly use.
Q6: What is the stability of this compound in biological matrices like plasma or urine?
Specific quantitative stability data for this compound in biological matrices is limited in publicly available literature. However, studies on the non-deuterated form (Hydroxy ipronidazole) and other related nitroimidazoles suggest that they are stable in plasma and other matrices when stored at -20°C or below for at least 3 months. It is crucial to perform your own validation to confirm stability in your specific matrix and storage conditions.
Q7: Are there any known stability issues with nitroimidazole compounds in general?
Yes, nitroimidazoles as a class of compounds can be susceptible to degradation. Studies have shown that factors such as temperature, pH, and light exposure can impact their stability. For instance, rapid degradation has been observed in some tissue samples, and stability can vary in aqueous solutions depending on the pH.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low instrument response for an old stock solution. | The stock solution may have degraded due to improper storage (e.g., temperature too high, exposure to light) or exceeding the recommended storage duration. | Prepare a fresh stock solution from the solid compound. Always store stock solutions at -80°C for long-term use and protect them from light. |
| Inconsistent results between experiments. | This could be due to multiple freeze-thaw cycles of the stock solution, leading to gradual degradation. It could also result from bench-top instability of working solutions or samples. | Aliquot the primary stock solution into smaller volumes to minimize freeze-thaw cycles. Prepare fresh working solutions for each experiment. Keep samples on ice or at a controlled low temperature during processing. |
| Poor recovery of this compound from a biological matrix. | The analyte may be degrading in the matrix after collection or during sample processing. The pH of the sample or extraction solvent could also be a factor. | Ensure biological samples are frozen at -20°C or -80°C immediately after collection. Evaluate the stability of the analyte during your sample preparation workflow (bench-top stability). Optimize the pH of your extraction buffers, as extreme pH can sometimes promote degradation. |
| Analyte degradation is suspected during sample analysis in the autosampler. | The temperature of the autosampler may be too high, or the run time may be excessively long, leading to degradation of the processed samples. | Set the autosampler temperature to a low, controlled temperature (e.g., 4°C). If possible, shorten the analytical run time or analyze samples in smaller batches to minimize the time they spend in the autosampler. |
Data on Stability of Related Nitroimidazoles
Table 1: Stability of Metronidazole and Hydroxymetronidazole in Chicken Eggs
| Analyte | Storage Temperature | Duration | Stability |
| Metronidazole | -20°C | 3 months | Stable |
| Hydroxymetronidazole | -20°C | 3 months | Stable |
| Metronidazole | +4°C | 3 months | Degradation observed |
| Hydroxymetronidazole | +4°C | 3 months | Degradation observed |
Data extrapolated from a study on the storage stability of metronidazole and its hydroxy metabolite in chicken eggs.
Table 2: General Stability of 5-Nitroimidazoles in Different Conditions
| Compound | Condition | Temperature | Duration | Stability |
| Metronidazole | Aqueous Solution (pH 2.62, 5.56, 8.21) | 40°C | 1000 hours | Stable |
| Secnidazole | Aqueous Solution (pH 2.62, 5.56, 8.21) | 40°C | 1000 hours | Stable |
| Ornidazole | Aqueous Solution | 40°C | - | Degraded |
| Various 5-Nitroimidazoles | On Silica Gel | 40°C | 24 hours | Stable |
| Various 5-Nitroimidazoles | On Silica Gel | 80°C and 120°C | - | Degraded |
Data generalized from a study on the stability of selected 5-nitroimidazoles.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Primary Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh the required amount of solid this compound.
-
Dissolve it in a suitable solvent (e.g., methanol) to the desired concentration in a volumetric flask.
-
Store this primary stock solution at -80°C in an amber vial.
-
-
Working Solutions (e.g., 1 µg/mL):
-
On the day of the experiment, thaw the primary stock solution.
-
Perform serial dilutions of the primary stock with the appropriate solvent or matrix to achieve the desired concentration for your working standards and quality control samples.
-
Do not refreeze diluted working solutions for later use; prepare them fresh for each experiment.
-
Protocol 2: General Procedure for a Freeze-Thaw Stability Study
-
Prepare replicate quality control (QC) samples at low and high concentrations in the biological matrix of interest.
-
Analyze one set of QC samples immediately to establish the baseline (time zero) concentration.
-
Freeze the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
After thawing, refreeze the samples for another 12 hours. This completes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for a minimum of three cycles.
-
After the final cycle, analyze the QC samples and compare the results to the baseline concentrations. The analyte is considered stable if the mean concentration is within ±15% of the baseline value.
Visualizations
preventing chromatographic peak splitting with deuterated standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent chromatographic peak splitting when using deuterated internal standards.
Troubleshooting Guide & FAQs
This section addresses specific issues that can lead to chromatographic peak splitting with deuterated standards.
Question 1: Why is the peak for my deuterated internal standard splitting or appearing as a shoulder on the analyte peak?
Answer: The primary cause of peak splitting or shouldering when using a deuterated internal standard is the Chromatographic Deuterium Isotope Effect (CDE) .[1][2] This effect arises from the minor physicochemical differences between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, which can lead to altered interactions with the chromatographic stationary phase.[1] In reversed-phase chromatography, this typically results in the deuterated standard eluting slightly earlier than the non-deuterated analyte.[1][2][3] If this separation is not complete, it manifests as a split or shouldered peak.[4]
Other general chromatographic issues can also cause peak splitting for all compounds, including the deuterated standard. These include:
-
Column Voids or Contamination: A void at the head of the column or a blocked frit can cause the sample to travel through different flow paths, resulting in split peaks.[5][6]
-
Injector Problems: A faulty injector or an injection solvent that is too strong compared to the mobile phase can lead to peak distortion.[7][8]
-
Mismatched Mobile Phase and Sample Solvent: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak splitting, especially for early eluting peaks.[8]
Question 2: How can I prevent peak splitting caused by the deuterium isotope effect?
Answer: The key to preventing this type of peak splitting is to ensure the analyte and the deuterated internal standard co-elute as closely as possible.[4] Here are several strategies to achieve this:
-
Reduce Chromatographic Resolution: While high resolution is often desired, in this case, a lower resolution column can help merge the peaks of the analyte and the deuterated standard.[4] This forces co-elution and can significantly improve quantification accuracy by ensuring both compounds experience the same matrix effects.[4]
-
Optimize Mobile Phase Composition: Adjusting the mobile phase composition, such as the ratio of organic solvent to aqueous buffer, can alter the selectivity of the separation and minimize the separation between the analyte and the internal standard.[2][9]
-
Modify the Gradient Slope: A shallower gradient can sometimes improve the co-elution of closely related compounds like an analyte and its deuterated standard.[2][10]
-
Adjust Column Temperature: Temperature can influence chromatographic selectivity. Systematically varying the column temperature may help to achieve better peak overlap.[2][6]
-
Consider Alternative Labeled Standards: If chromatographic optimization is unsuccessful, consider using an internal standard labeled with ¹³C or ¹⁵N, as these isotopes typically have a negligible effect on retention time.[2]
Question 3: Can the position of the deuterium label affect peak splitting?
Answer: Yes, the location and number of deuterium atoms can influence the magnitude of the chromatographic isotope effect.[11] While a detailed prediction for every molecule is complex, it is a factor to consider, especially when designing a custom-synthesized deuterated standard. It is generally recommended to avoid placing labels on exchangeable sites like -OH or -NH groups to prevent back-exchange with hydrogen from the mobile phase.[12]
Data Presentation
The following table summarizes quantitative data on the retention time shifts observed due to the deuterium isotope effect in different chromatographic systems.
| Compound | Labeled Analog | Chromatographic System | Retention Time Shift (Analyte - Standard) (seconds) | Peak Shape Observation | Reference |
| Dimethyl-labeled peptides | Deuterated peptides | nUHPLC-ESI-MS/MS | 3 | Approximately half a peak width | [3] |
| Dimethyl-labeled peptides | Deuterated peptides | CZE-ESI-MS/MS | 0.1 | Negligible shift (2.5% of peak width) | [3] |
| Metformin | d6-Metformin | GC-MS (after derivatization) | -1.8 | Not specified | [2] |
| Fluconazole | Deuterated analog | HPLC-MS/MS (Method 1) | Noticeable separation | Incomplete co-elution | [4] |
| Homoserine lactone | Deuterated analog | HPLC-MS/MS (Method 1) | Noticeable separation | Incomplete co-elution | [4] |
| Fluconazole | Deuterated analog | HPLC-MS/MS (Method 2 - lower resolution) | Minimal separation | Better peak overlap | [4] |
| Homoserine lactone | Deuterated analog | HPLC-MS/MS (Method 2 - lower resolution) | Minimal separation | Better peak overlap | [4] |
Experimental Protocols
Protocol 1: Method for Forcing Co-elution by Reducing Chromatographic Resolution
This protocol is based on a case study where reducing column resolution improved the co-elution of an analyte and its deuterated internal standard, leading to more accurate quantification.[4]
Objective: To achieve co-elution of a deuterated internal standard with its corresponding analyte to prevent peak splitting and mitigate differential matrix effects.
Methodology:
-
Initial Analysis (High-Resolution Method):
-
Column: High-resolution C18 column.
-
Mobile Phase A: Deionized water with 0.1% (v/v) formic acid.[4]
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.[4]
-
Gradient: A relatively long and shallow gradient, for example, 10% to 100% B over 15 minutes.[4]
-
Flow Rate: 200 µL/min.[4]
-
Injection Volume: 10 µL.[4]
-
Observation: Analyze the chromatograms for the separation between the analyte and the deuterated internal standard. If a clear separation or peak shouldering/splitting is observed, proceed to the next step.
-
-
Modified Analysis (Lower Resolution Method):
-
Column Selection: Choose a column with a lower resolution capacity. This could be a shorter column, a column with a larger particle size, or a different stationary phase known for lower efficiency for the specific analytes.
-
Mobile Phase: Keep the mobile phase composition the same as the initial method.[4]
-
Gradient Adjustment: Modify the gradient to be steeper and shorter to promote less separation. For example, hold at 12% B for 6 minutes, then increase to 55% B over the next 3 minutes.[4]
-
Flow Rate and Injection Volume: Maintain the same flow rate and injection volume as the initial method.[4]
-
Observation and Comparison: Analyze the chromatograms from the modified method. Compare the peak shapes and the degree of co-elution of the analyte and the deuterated internal standard with the results from the high-resolution method. A significant reduction in peak splitting and a higher degree of peak overlap indicate successful optimization.
-
Visualizations
Caption: Troubleshooting workflow for peak splitting with deuterated standards.
Caption: Experimental workflow for achieving co-elution of deuterated standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 6. uhplcs.com [uhplcs.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. resolvemass.ca [resolvemass.ca]
minimizing interference in blank samples for ipronidazole analysis
Welcome to the technical support center for ipronidazole analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference in blank samples and ensure accurate analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of interference in blank samples during ipronidazole analysis?
A1: Interference in blank samples for ipronidazole analysis can originate from several sources, broadly categorized as:
-
Matrix Effects: These are the most common source of interference, arising from the co-elution of other components from the sample matrix (e.g., eggs, honey, plasma) with ipronidazole.[1][2][3] These matrix components can either suppress or enhance the ionization of ipronidazole in the mass spectrometer, leading to inaccurate quantification.[2][4]
-
Reagent and Solvent Contamination: Impurities in solvents, reagents, and water used during sample preparation can introduce interfering peaks.[5] It is crucial to use high-purity reagents and solvents to minimize this type of interference.[5]
-
Cross-Contamination (Carryover): Residual ipronidazole or other analytes from a previous, highly concentrated sample can be carried over to subsequent blank or low-concentration samples, leading to false-positive signals.[6][7]
-
Exogenous Contamination: Contamination can be introduced at any stage of the analytical process, from sample collection to final analysis.[8] Sources can include laboratory equipment, consumables, and the laboratory environment.
Q2: I am observing unexpected peaks in my blank chromatograms. How can I identify the source of the interference?
A2: A systematic approach is necessary to identify the source of unexpected peaks in blank chromatograms. The following workflow can help pinpoint the origin of the interference.
Q3: How can matrix effects be minimized during ipronidazole analysis?
A3: Several strategies can be employed to minimize matrix effects:
-
Effective Sample Preparation: The most crucial step is to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly used.[1][9] For complex matrices like eggs, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by cleanup with lipid removal cartridges can be very effective.[1]
-
Chromatographic Separation: Optimizing the HPLC or UHPLC method to achieve baseline separation between ipronidazole and co-eluting matrix components is essential.[2][3]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[2][4] However, this may compromise the limit of detection if ipronidazole concentrations are very low.[4]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte can help to compensate for matrix effects.[2][10]
-
Use of Internal Standards: A stable isotope-labeled (SIL) internal standard for ipronidazole is the most effective way to correct for matrix effects, as it behaves almost identically to the analyte during extraction, chromatography, and ionization.[2]
Troubleshooting Guides
Issue 1: High Background Noise in Blank Samples
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Contaminated mobile phase or solvents.[5] | Prepare fresh mobile phase using high-purity (e.g., LC-MS grade) solvents and water. | Reduction in background noise and baseline stabilization. |
| Contaminated LC system (tubing, injector, column). | Flush the entire LC system with a strong solvent mixture (e.g., isopropanol:water). If the column is highly contaminated, consider replacing it. | A clean and stable baseline in subsequent blank injections. |
| Mass spectrometer source contamination. | Clean the ion source components (e.g., ion transfer capillary, skimmer) according to the manufacturer's instructions. | Increased signal-to-noise ratio and reduced background ions. |
Issue 2: Presence of Ipronidazole Peak in Blank Sample
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Carryover from a previous high-concentration sample.[6] | Inject several blank solvent injections after a high-concentration sample to wash the system. Optimize the injector wash procedure. | Disappearance of the ipronidazole peak in subsequent blank injections. |
| Contaminated glassware or consumables. | Use new or thoroughly cleaned glassware and sample vials. Ensure pipette tips are not a source of contamination. | Elimination of the false-positive ipronidazole peak. |
| Contaminated internal standard solution. | Prepare a fresh internal standard spiking solution and re-analyze the blank. | The ipronidazole peak should be absent if the internal standard was the source. |
| Reagent contamination.[5] | Test each reagent individually by preparing a blank sample and omitting one reagent at a time to identify the contaminated source. | Identification and replacement of the contaminated reagent. |
Experimental Protocols
Protocol 1: Sample Preparation of Honey Samples for Ipronidazole Analysis using d-SPE
This protocol is based on a dispersive solid-phase extraction (d-SPE) method for the analysis of nitroimidazoles in honey.[9]
-
Sample Weighing and Fortification:
-
Weigh 1 g of a homogenized honey sample into a 15 mL centrifuge tube.
-
Spike with an appropriate internal standard solution.
-
Allow the sample to equilibrate for 10 minutes.
-
-
Dissolution:
-
Add 3 mL of 2% formic acid solution to the honey sample.
-
Vortex for 1 minute to dissolve the honey completely.
-
-
Dispersive SPE Cleanup:
-
Add 0.5 g of a mixed-mode strong cation-exchange (MCX) sorbent.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Discard the aqueous supernatant.
-
-
Washing:
-
Add 3 mL of methanol to the sorbent pellet.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Discard the methanol supernatant.
-
-
Elution:
-
Add 3 mL of 5% ammonium hydroxide in methanol to the sorbent pellet.
-
Vortex for 1 minute to elute the analytes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the supernatant to a new tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 0.5 mL of the initial mobile phase (e.g., 0.1% formic acid in acetonitrile/water 5:95, v/v).
-
Filter the reconstituted sample through a 0.22 µm syringe filter prior to UHPLC-MS/MS analysis.
-
Data Presentation
Table 1: Performance of d-SPE Method for Nitroimidazoles in Honey
This table summarizes the performance characteristics of the d-SPE method described in Protocol 1.[9]
| Analyte | Recovery (%) | Inter-day RSD (%) | LOD (µg/kg) | LOQ (µg/kg) |
| Metronidazole | 95.3 | 8.7 | 0.05 | 0.1 |
| Ronidazole | 98.2 | 7.5 | 0.07 | 0.2 |
| Dimetridazole | 90.2 | 11.2 | 0.05 | 0.1 |
| Ipronidazole | 101.5 | 6.4 | 0.02 | 0.05 |
| MNZOH | 105.6 | 5.8 | 0.07 | 0.2 |
| HMMNI | 92.4 | 9.1 | 0.05 | 0.1 |
| IPZOH | 96.8 | 8.2 | 0.03 | 0.1 |
RSD: Relative Standard Deviation, LOD: Limit of Detection, LOQ: Limit of Quantification
Table 2: Comparison of Sample Cleanup Strategies for Egg Matrix
This table compares different cleanup strategies for the analysis of nitroimidazoles in eggs, highlighting the effectiveness of lipid removal cartridges.[1]
| Cleanup Method | Key Advantages | Average Recovery (%) | Precision (RSD %) |
| Solvent Extraction | Simple, fast. | Often lower and more variable due to matrix. | >15% |
| Cation Exchange SPE | Cleaner extracts than solvent extraction. | 80-110% | <15% |
| QuEChERS with Captiva EMR—Lipid | Excellent removal of lipids and pigments, simplified workflow. | 85.6–118.3% | <6% |
This technical support center provides a starting point for troubleshooting interference issues in ipronidazole analysis. For more complex issues, consulting detailed analytical method validation guidelines is recommended.
References
- 1. agilent.com [agilent.com]
- 2. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mhlw.go.jp [mhlw.go.jp]
- 6. nucleus.iaea.org [nucleus.iaea.org]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exogenous sample contamination. Sources and interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Nitroimidazole Recovery from Complex Matrices
Welcome to the technical support center for nitroimidazole analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the recovery of nitroimidazoles from complex biological and food matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when extracting nitroimidazoles from complex matrices?
A1: The primary challenges include low recovery rates, significant matrix effects, poor reproducibility, and degradation of the analytes during sample preparation.[1][2][3] Complex matrices such as meat, honey, and milk contain numerous interfering substances like fats, proteins, and pigments that can complicate extraction and analysis.[4][5][6]
Q2: Which extraction techniques are most effective for nitroimidazole recovery?
A2: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are the most commonly employed and effective techniques.[4][7] The choice of method often depends on the specific matrix and the target analytes. Modified QuEChERS protocols have shown particular promise for a variety of food matrices.[4][5][8]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: Matrix effects, which can cause ion suppression or enhancement, are a significant issue in LC-MS/MS analysis of nitroimidazoles.[4] To mitigate these effects, several strategies can be employed:
-
Effective Sample Cleanup: Utilize appropriate cleanup steps in your extraction protocol, such as dispersive solid-phase extraction (d-SPE) with sorbents like PSA, C18, or Z-Sep.[5][9]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples.[4][10] This helps to compensate for any signal suppression or enhancement caused by co-eluting matrix components.
-
Isotope Dilution: Use stable isotope-labeled internal standards for each analyte.[10][11][12] This is a highly effective way to correct for both extraction losses and matrix effects.
-
Chromatographic Separation: Optimize the chromatographic conditions to separate the analytes from interfering matrix components.[13]
Q4: What is the stability of nitroimidazoles during sample preparation and storage?
A4: Nitroimidazoles can be unstable under certain conditions. For instance, they can degrade in muscle tissue and may be sensitive to pH and temperature.[1][14][15][16][17] Metronidazole, for example, is most stable in a pH range of 3.9 to 6.6 and can degrade in strongly acidic or alkaline conditions.[17] It is advisable to keep samples cool and protected from light during processing and storage.[17]
Troubleshooting Guides
Issue 1: Low Analyte Recovery
| Possible Cause | Troubleshooting Step | Recommendation |
| Inefficient Extraction Solvent | Optimize the extraction solvent system. | For many matrices, acetonitrile or ethyl acetate are effective.[8][10] Acidifying the acetonitrile can improve the recovery of some nitroimidazoles.[1][18] |
| Suboptimal pH | Adjust the pH of the sample or extraction solvent. | The extraction efficiency of nitroimidazoles can be pH-dependent.[19][20][21] Experiment with different pH values to find the optimal range for your analytes and matrix. For example, some methods use acidic conditions to improve extraction.[1] |
| Analyte Degradation | Minimize sample processing time and temperature. | Nitroimidazoles can degrade at elevated temperatures and in certain pH conditions.[16][17] Keep samples on ice and process them as quickly as possible. |
| Poor SPE Sorbent Interaction | Select an appropriate SPE sorbent. | The choice of SPE sorbent is critical. Polymeric sorbents, molecularly imprinted polymers (MIPs), and various mixed-mode sorbents have been used successfully for nitroimidazole extraction.[11][13][22][23] |
| Incomplete Elution from SPE Cartridge | Optimize the elution solvent. | Ensure the elution solvent is strong enough to fully desorb the analytes from the SPE sorbent. A mixture of acetonitrile and water with a small amount of acid is often effective.[22] |
Issue 2: Poor Reproducibility
| Possible Cause | Troubleshooting Step | Recommendation |
| Inconsistent Sample Homogenization | Ensure thorough homogenization of the sample. | Inhomogeneous samples, especially solids like tissue, can lead to variable extraction efficiencies.[14] |
| Variable pH | Buffer the sample or extraction solution. | Small variations in pH can affect extraction efficiency and analyte stability. Using a buffer can help maintain a consistent pH.[24] |
| Inconsistent d-SPE Cleanup | Ensure proper mixing and contact time with d-SPE sorbents. | Vortexing for a sufficient amount of time is crucial for the d-SPE sorbents to effectively remove interferences.[4] |
| Manual Extraction Variability | Automate the extraction process if possible. | Automated SPE systems can improve reproducibility by minimizing human error.[25] |
Data Presentation: Recovery of Nitroimidazoles in Various Matrices
The following tables summarize recovery data from different studies to provide a comparative overview of method performance.
Table 1: Recovery of Nitroimidazoles from Honey
| Analyte | Extraction Method | Recovery (%) | RSD (%) | Reference |
| Metronidazole | Modified QuEChERS LC-MS/MS | 81.0 - 100.7 | < 6.3 | [4] |
| Tinidazole | Modified QuEChERS LC-MS/MS | 82.5 - 115.6 | < 6.3 | [4] |
| Ornidazole | Modified QuEChERS LC-MS/MS | 85.2 - 113.3 | < 6.3 | [4] |
| Dimetridazole | QuEChERS LC/MS/MS | 76.1 - 98.5 | < 14.2 | [26] |
| Ipronidazole | QuEChERS LC/MS/MS | 76.1 - 98.5 | < 14.2 | [26] |
| Ronidazole | QuEChERS LC/MS/MS | 76.1 - 98.5 | < 14.2 | [26] |
Table 2: Recovery of Nitroimidazoles from Animal Tissues and Products
| Analyte | Matrix | Extraction Method | Recovery (%) | RSD (%) | Reference |
| Multiple Nitroimidazoles | Pork Meat | Ethyl Acetate Extraction | 101 - 107 | 2 - 12 | [10] |
| Multiple Nitroimidazoles | Pig Plasma | LC-MS/MS | 93 - 123 (except MNZOH: 58-63) | 2.49 - 16.38 | [14] |
| Multiple Nitroimidazoles | Meat, Shrimp, Fish | Modified QuEChERS | 75.0 - 116.6 | 1.2 - 29.9 | [8] |
| Multiple Nitroimidazoles | Bovine Milk | QuEChERS HPLC-DAD | 45 - 93 | < 15 | [5][9] |
| Multiple Nitroimidazoles | Egg Powder | MISPE LC-ESIMS/MS | 91 - 111 | N/A | [11] |
| Multiple Nitroimidazoles | Fish and Crustaceans | Acidic Acetonitrile, SPE | 87 - 121 | 6 - 26 | [1] |
| Multiple Nitroimidazoles | Egg | QuEChERS with Captiva EMR-Lipid | 85.6 - 118.3 | < 6 | [6] |
| Multiple Nitroimidazoles | Milk and Egg | SupelMIP SPE | 95 ± 7 | N/A | [22] |
Experimental Protocols
Protocol 1: Modified QuEChERS Method for Honey
This protocol is adapted from a study on the simultaneous determination of nitroimidazoles and quinolones in honey.[4]
-
Sample Preparation: Weigh 3.0 g of homogenized honey into a 50 mL polypropylene centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile. Vortex for 2 minutes. Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Vortex immediately for 2 minutes and then centrifuge at 10,000 rpm for 10 minutes.
-
Cleanup (d-SPE): Transfer 10 mL of the supernatant to a 15 mL centrifuge tube and evaporate to 2 mL under a gentle stream of nitrogen at 40°C. Add 50 mg of PSA, 50 mg of C18, and 100 mg of anhydrous MgSO₄. Vortex for 2 minutes and centrifuge at 10,000 rpm for 10 minutes.
-
Reconstitution: Transfer 1 mL of the supernatant to a new tube and evaporate to dryness under nitrogen at 40°C. Reconstitute the residue in 1 mL of methanol/water (50/50, v/v).
-
Analysis: Filter the reconstituted solution through a 0.45 µm filter before LC-MS/MS analysis.
Protocol 2: Molecularly Imprinted Solid-Phase Extraction (MISPE) for Egg Powder
This protocol is based on a method for the determination of nitroimidazoles and their metabolites in egg powder.[11][12]
-
Sample Preparation: Solubilize the egg powder sample with water and acetonitrile.
-
MISPE Cleanup:
-
Conditioning: Condition the SupelMIP SPE Nitroimidazoles tube (50 mg/3 mL) with 1 mL of toluene, followed by 1 mL of acetonitrile, and then 1 mL of pH 6.5 buffer.[22]
-
Loading: Load 2 mL of the sample extract onto the column by gravity.[22]
-
Washing: Wash the column with 1 mL of water, followed by drying under strong vacuum for 5 minutes. Then wash with two aliquots of 1 mL hexane and one aliquot of 1 mL heptane:toluene (3:1 v/v). Apply a brief vacuum after each wash step and a strong vacuum for 3 minutes after the final wash.[22]
-
Elution: Elute the nitroimidazoles with two aliquots of 1 mL of 60:40 acetonitrile:water containing 0.5% acetic acid at a flow rate of 0.2 mL/minute.[22]
-
-
Concentration and Reconstitution: Evaporate the eluted fractions to 50 µL and reconstitute to 500 µL with 0.1% formic acid in water.[22]
-
Analysis: Analyze by LC-MS/MS.
Visualizations
Caption: Modified QuEChERS workflow for nitroimidazole extraction from honey.
Caption: Troubleshooting decision tree for low nitroimidazole recovery.
References
- 1. library2.smu.ca [library2.smu.ca]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination of Nitroimidazoles and Quinolones in Honey by Modified QuEChERS and LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A QuEChERS-Based Sample Preparation Method for the Analysis of 5-Nitroimidazoles in Bovine Milk by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of a liquid chromatography-tandem mass spectrometry method for the identification and quantification of 5-nitroimidazole drugs and their corresponding hydroxy metabolites in lyophilised pork meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of molecularly imprinted solid-phase extraction sorbent for the determination of four 5-nitroimidazoles and three of their metabolites from egg-based samples before tandem LC-ESIMS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of a rapid method for the determination and confirmation of nitroimidazoles in six matrices by fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by high performance liquid chromatography-tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 16. TLC–Densitometric Analysis of Selected 5-Nitroimidazoles | MDPI [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 19. DNA damage induced by reductively activated nitroimidazoles--pH effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Determination of 5-nitroimidazoles in various types of matrices using molecular imprinted polymer purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Optimization of a Method for Extraction and Determination of Residues of Selected Antimicrobials in Soil and Plant Samples Using HPLC-UV-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Advances in solid-phase extraction techniques: Role of nanosorbents for the enrichment of antibiotics for analytical quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
selecting the appropriate LC column for ipronidazole metabolite separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the appropriate Liquid Chromatography (LC) column and troubleshooting common issues encountered during the separation of ipronidazole and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of LC column for separating ipronidazole and its metabolites?
A1: The most frequently used column for the analysis of ipronidazole and its metabolites is a C18 (octadecylsilanized silica gel) column .[1][2][3] This type of column operates under reversed-phase chromatography (RPC) principles, which is well-suited for separating moderately polar compounds like ipronidazole and its hydroxylated metabolites.
Q2: Are there alternative column chemistries I can use for better separation?
A2: Yes, if you are experiencing co-elution or poor resolution with a C18 column, you can explore alternative stationary phases to achieve different selectivity. Some options include:
-
C8 (octylsilane) columns: These are less hydrophobic than C18 columns and can provide different elution patterns.
-
Phenyl-Hexyl columns: These columns offer alternative selectivity through pi-pi interactions with the nitroimidazole ring structure.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) columns: HILIC columns are particularly useful for retaining and separating very polar metabolites that may have little or no retention on traditional reversed-phase columns.[1] A study comparing C8, C18, and C18-HILIC columns found that the C18-HILIC column was suitable for the quantitative UPLC-MS/MS estimation of nitroimidazole compounds.[1]
Q3: What are the typical mobile phase compositions for ipronidazole analysis?
A3: A common mobile phase for the reversed-phase separation of ipronidazole and its metabolites consists of a gradient mixture of:
-
Aqueous phase: Water with a small amount of acid, typically 0.1% formic acid.[2][3][4] The acid helps to protonate the analytes, leading to better peak shape and improved ionization efficiency for mass spectrometry (MS) detection.
-
Organic phase: Acetonitrile is the most common organic modifier.[2][3][4] Methanol can also be used, but acetonitrile often provides better resolution and lower backpressure.
Q4: I am observing poor peak shape (tailing or fronting) for my ipronidazole metabolites. What could be the cause?
A4: Poor peak shape can arise from several factors. For peak tailing, consider the following:
-
Secondary interactions: Residual silanol groups on the silica backbone of the column can interact with basic analytes, causing tailing. Using a modern, end-capped C18 column or adding a small amount of a competing base to the mobile phase can mitigate this.
-
Column overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.[5]
-
Mismatched sample solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Ideally, the sample solvent should be the same as or weaker than the starting mobile phase.[6]
For peak fronting, a common cause is column overload.
Q5: My retention times are shifting between injections. What should I check?
A5: Retention time variability can be caused by:
-
Inadequate column equilibration: Ensure the column is sufficiently equilibrated with the initial mobile phase conditions between gradient runs. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.[5]
-
Changes in mobile phase composition: Small variations in the mobile phase preparation, such as pH or solvent ratios, can lead to shifts in retention time.[7] Ensure consistent and accurate mobile phase preparation.
-
Fluctuations in column temperature: Maintaining a constant column temperature is crucial for reproducible retention times. Use a column oven for stable temperature control.[7]
-
Pump performance: Inconsistent flow rates from the LC pump can also cause retention time shifts.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the LC separation of ipronidazole and its metabolites.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution Between Ipronidazole and its Hydroxylated Metabolite | - Inadequate separation on the current column. - Mobile phase is not optimized. | - Change column selectivity: Switch from a C18 to a Phenyl-Hexyl or a Cyano (CN) column to introduce different separation mechanisms.[8] - Optimize the gradient: A shallower gradient can improve the separation of closely eluting compounds. - Adjust mobile phase pH: Small changes in the mobile phase pH can alter the ionization state of the analytes and improve resolution. |
| Low Sensitivity / Poor Signal in LC-MS/MS | - Ion suppression from matrix components. - Inefficient ionization. - Suboptimal MS/MS parameters. | - Improve sample clean-up: Use a more effective sample preparation method like solid-phase extraction (SPE) to remove interfering matrix components.[3][9] - Optimize mobile phase: Ensure the mobile phase pH is conducive to efficient ionization in the MS source (e.g., acidic mobile phase for positive ion mode). - Tune MS parameters: Optimize the collision energy and other MS/MS parameters for ipronidazole and its metabolites. |
| Peak Splitting | - Sample solvent is incompatible with the mobile phase. - Column contamination or blockage at the inlet frit. | - Modify sample solvent: Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.[10] - Clean the column: Reverse flush the column (if the manufacturer allows) to remove particulates from the inlet frit. If the problem persists, the column may need to be replaced.[11] |
| High Backpressure | - Blockage in the LC system (e.g., guard column, column frit, tubing). - Precipitated buffer in the mobile phase. | - Identify the blockage: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the high pressure. - Replace guard column/frits: If a guard column or inline filter is used, replace it. - Filter mobile phase: Ensure all mobile phase components, especially buffers, are fully dissolved and filtered. |
| Interference from Matrix Components | - Co-eluting endogenous compounds from the sample matrix (e.g., plasma). | - Enhance sample preparation: Implement a more rigorous sample clean-up procedure. For example, methods using QuEChERS extraction followed by a lipid removal cartridge have shown good results for complex matrices like eggs.[3] - Adjust chromatographic selectivity: Try a different column chemistry or modify the mobile phase to separate the analytes from the interferences. One study noted interferences at the retention times of ipronidazole and its metabolite in blank plasma samples, highlighting the importance of method specificity.[12][13] |
Experimental Protocols
Standard Reversed-Phase LC-MS/MS Method
This protocol is a general starting point for the analysis of ipronidazole and its metabolites.
-
LC Column: C18, 3.0 mm internal diameter, 100 mm length, 2.7 µm particle size.[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Detection: Tandem Mass Spectrometry (MS/MS) with electrospray ionization (ESI) in positive ion mode.
Sample Preparation: Solid-Phase Extraction (SPE) from Plasma
This protocol provides a method for extracting ipronidazole and its metabolites from a plasma matrix.
-
Conditioning: Condition a strong cation exchange SPE cartridge (500 mg) with 5 mL of methanol followed by 5 mL of 2% (v/v) formic acid.[1]
-
Loading: Load 1 mL of plasma onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 2% (v/v) formic acid, followed by 5 mL of methanol.
-
Elution: Elute the analytes with 10 mL of a 1:3 (v/v) mixture of acetonitrile and water.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of 0.1% (v/v) formic acid for LC-MS/MS analysis.[1]
Data Summary
Table 1: Comparison of LC Columns for Nitroimidazole Analysis
| Column Type | Stationary Phase | Primary Interaction | Best Suited For | Reference |
| C18 | Octadecylsilane | Hydrophobic | General purpose separation of moderately polar compounds. | [2][3][4] |
| C8 | Octylsilane | Hydrophobic (less than C18) | Analytes that are too strongly retained on a C18 column. | [1] |
| Phenyl-Hexyl | Phenyl-Hexyl | Hydrophobic, π-π interactions | Aromatic compounds, offering alternative selectivity to C18. | [14] |
| HILIC | e.g., Amide, Silica | Hydrophilic partitioning | Highly polar metabolites with poor retention in reversed-phase. | [1] |
Table 2: Typical LC-MS/MS Parameters for Ipronidazole and its Hydroxy Metabolite
| Parameter | Ipronidazole | Hydroxy-Ipronidazole Metabolite | Reference |
| Precursor Ion (m/z) | 252.1 | 268.1 | [15] |
| Product Ion 1 (m/z) | 182.1 | 208.1 | [15] |
| Product Ion 2 (m/z) | 124.1 | 150.1 | [15] |
| Collision Energy (eV) | Varies by instrument | Varies by instrument | - |
Note: Precursor and product ions can vary slightly based on the specific adduct being monitored and the mass spectrometer used.
Visualizations
Caption: Workflow for the analysis of ipronidazole metabolites.
Caption: Troubleshooting logic for poor peak shape in LC.
References
- 1. Comparative Study on Suitability of Columns for Efficient Recovery of Nitroimidazole Compounds in Chicken Meat Using UPLC-MS / MS Instrumentation | Semantic Scholar [semanticscholar.org]
- 2. [Analytical Method for Nitroimidazoles and Their Major Metabolites in Livestock and Fishery Products Using LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Multiresidue method for the determination of nitroimidazoles and their hydroxy-metabolites in poultry muscle, plasma and egg by isotope dilution liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 6. halocolumns.com [halocolumns.com]
- 7. zefsci.com [zefsci.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns | SIELC Technologies [sielc.com]
- 15. researchgate.net [researchgate.net]
dealing with poor peak shape in GC-MS analysis
Welcome to the technical support center for GC-MS analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape in their chromatographic data. Below, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to help you achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of poor peak shape in GC-MS analysis?
A1: The most frequently encountered issues with peak shape are peak tailing, peak fronting, and split peaks. Each of these phenomena can compromise the quality of your data by affecting resolution, integration, and ultimately, the accuracy and reproducibility of your results.
Q2: What is peak tailing and what are its primary causes?
A2: Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half. This can be caused by a variety of factors, including interactions between polar analytes and active sites within the GC system, such as the inlet liner or the column itself. Other causes include poor column cutting or installation, contamination, or a suboptimal oven temperature.[1][2][3] If all peaks in a chromatogram are tailing, the issue is more likely to be physical (e.g., poor column installation) rather than chemical.[1]
Q3: What is peak fronting and what does it indicate?
A3: Peak fronting is the inverse of tailing, where the front of the peak is broader than the back. The most common cause of peak fronting is column overload, which occurs when too much sample is injected onto the column.[1][4][5] This can be due to either an excessive injection volume or a sample concentration that is too high.[4][5] Other potential causes include a mismatch between the sample solvent and the stationary phase polarity, or issues with the injection technique.[4][5]
Q4: What causes split peaks in a chromatogram?
A4: Split peaks appear as two or more peaks for a single compound and are often related to issues in the injection process.[6][7] This can include problems with the autosampler, improper column installation, or a mismatch between the sample solvent and the stationary phase, especially in splitless injections.[1][6][7][8] Using a liner with glass wool or one with a specific geometry can help ensure the sample vaporizes homogeneously, which can mitigate split peaks.[7]
Troubleshooting Guides
This section provides detailed guides to address specific peak shape problems. Each guide includes a summary of potential causes, recommended solutions, and a logical troubleshooting workflow.
Guide 1: Troubleshooting Peak Tailing
Peak tailing can significantly impact the accuracy of quantitation. The following steps will help you systematically identify and resolve the root cause.
Is it a Chemical or Physical Problem?
A key diagnostic step is to observe whether all peaks or only specific, typically polar, analyte peaks are tailing.
-
All Peaks Tailing: This usually points to a physical issue in the system.[1]
-
Specific Peaks Tailing: This suggests a chemical interaction between the analyte and active sites.
Troubleshooting Workflow for Peak Tailing
Quantitative Impact of Injection Volume on Peak Tailing
Column overload is a common cause of peak distortion. Reducing the injection volume can often improve peak shape.
| Injection Volume (µL) | Analyte Concentration (ng/µL) | Tailing Factor (Example) |
| 2.0 | 100 | 2.12 |
| 1.0 | 100 | 1.56 |
| 0.5 | 100 | 1.15 |
| This table presents illustrative data to demonstrate the trend. |
Guide 2: Troubleshooting Peak Fronting
Peak fronting is a clear indicator of column overload. The following guide provides a systematic approach to resolving this issue.
Troubleshooting Workflow for Peak Fronting
Impact of Analyte Concentration on Peak Shape
Diluting the sample is a primary solution for peak fronting caused by column overload.
| Sample Concentration (ng/µL) | Injection Volume (µL) | Peak Shape (Example) |
| 200 | 1.0 | Severe Fronting |
| 100 | 1.0 | Moderate Fronting |
| 50 | 1.0 | Symmetrical |
| This table presents illustrative data to demonstrate the trend. |
Guide 3: Troubleshooting Split Peaks
Split peaks are typically caused by problems during sample introduction. This guide will help you diagnose and correct the issue.
Troubleshooting Workflow for Split Peaks
Effect of Initial Oven Temperature in Splitless Injection
A common cause of split peaks in splitless injection is an initial oven temperature that is too high relative to the solvent's boiling point.[1]
| Solvent | Solvent Boiling Point (°C) | Initial Oven Temperature (°C) | Peak Shape (Example) |
| Dichloromethane | 40 | 50 | Split Peak |
| Dichloromethane | 40 | 20 | Symmetrical Peak |
| This table presents illustrative data to demonstrate the trend. |
Experimental Protocols
This section provides detailed methodologies for key maintenance procedures cited in the troubleshooting guides.
Protocol 1: GC Inlet Liner Replacement
A contaminated or inappropriate inlet liner is a frequent cause of peak tailing and other chromatographic problems.
Materials:
-
Clean, lint-free gloves
-
Tweezers or liner removal tool
-
New, deactivated inlet liner and O-ring
-
New septum
Procedure:
-
Cool Down: Ensure the GC inlet has cooled to a safe temperature (typically below 50°C).
-
Depressurize: Turn off the carrier gas flow to the inlet.
-
Remove Septum Retainer: Loosen and remove the septum retainer nut. Remove the old septum.
-
Access Liner: Lift the septum retaining assembly to access the inlet liner.
-
Remove Old Liner: Using clean tweezers, carefully pull the old liner out of the inlet.[9]
-
Inspect Gold Seal: Check the gold seal at the bottom of the inlet for any debris and clean if necessary.
-
Prepare New Liner: While wearing gloves, place a new O-ring onto the new, deactivated inlet liner.
-
Install New Liner: Carefully insert the new liner into the inlet until it is properly seated.
-
Reassemble: Replace the septum retaining assembly and the new septum, then tighten the retainer nut.
-
Purge: Restore carrier gas flow and allow the inlet to purge for 10-15 minutes before heating.[9]
Protocol 2: GC Column Conditioning
Properly conditioning a new GC column is crucial for achieving a stable baseline and optimal performance.
Procedure:
-
Installation: Install the column in the injector, but do not connect it to the detector. This prevents column bleed from contaminating the detector.
-
Purge: Set a carrier gas flow of 1-2 mL/min and purge the column for 15-30 minutes at ambient temperature to remove any oxygen.
-
Heating Program:
-
Set the initial oven temperature to 40-50°C.
-
Program a temperature ramp of 10°C/min up to the column's maximum isothermal temperature (or 20°C above the highest temperature of your analytical method, whichever is lower).
-
Hold at the maximum temperature for 1-2 hours. Thicker film columns may require a longer conditioning time.
-
-
Cool Down: After conditioning, cool down the oven while maintaining carrier gas flow.
-
Connect to Detector: Once cooled, connect the column to the detector.
-
Final Bake-out (Optional): Perform a short bake-out by running your analytical method's temperature program without an injection to ensure a stable baseline.
Protocol 3: System Leak Check
Leaks in the GC system can lead to a host of problems, including poor peak shape, retention time shifts, and increased baseline noise.
Using an Electronic Leak Detector:
-
Pressurize the System: Set the carrier gas pressure to your typical operating conditions.
-
Check Fittings: Systematically move the probe of the electronic leak detector around all fittings, starting from the gas supply and moving towards the detector. Key areas to check include:
-
Gas cylinder connections
-
Gas filter connections
-
Inlet fittings (septum nut, column nut)
-
Split vent and septum purge lines
-
Detector fittings
-
-
Isolate Leaks: If a leak is detected, tighten the fitting gently. If the leak persists, replace the ferrule or the fitting itself.
For GC-MS Systems:
-
Monitor the mass spectrometer for the presence of nitrogen (m/z 28) and oxygen (m/z 32), which are indicative of a leak from the atmosphere.
-
Alternatively, you can spray a small amount of argon gas near a suspected leak point and monitor for its signal (m/z 40).
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. agilent.com [agilent.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 5. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - IE [thermofisher.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Analyte Retention Through Mobile Phase Composition
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the critical impact of mobile phase composition on analyte retention in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: How does the organic solvent in the mobile phase affect analyte retention in reversed-phase HPLC?
In reversed-phase HPLC, the stationary phase is non-polar, and the mobile phase is polar. Analyte retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase. The organic solvent (modifier) in the mobile phase modulates its polarity and, consequently, its elution strength.
-
Solvent Strength: A "strong" organic solvent is one that is less polar and has a higher affinity for the non-polar stationary phase. Increasing the concentration of the organic modifier in the mobile phase increases the mobile phase's elution strength, causing analytes to elute faster and thus decreasing their retention times.[1][2][3] Conversely, decreasing the organic solvent concentration increases analyte retention.[3]
-
Solvent Type: Different organic solvents have different elution strengths and can also influence selectivity (the separation between two peaks). The most common solvents used in reversed-phase HPLC are acetonitrile, methanol, and tetrahydrofuran (THF).[1] Their relative elution strengths can be summarized as follows:
Organic Solvent Relative Elution Strength Key Characteristics Methanol Weaker High viscosity, strong proton donor and acceptor. Can offer unique selectivity with phenyl-hexyl columns. Acetonitrile Stronger Lower viscosity, UV transparent at low wavelengths. Tetrahydrofuran (THF) Strongest High elution strength, but can be aggressive towards some column materials and has a higher UV cutoff.[1]
Q2: What is the role of mobile phase pH in controlling the retention of ionizable analytes?
The pH of the mobile phase is a powerful tool for controlling the retention and selectivity of ionizable compounds (acids, bases, and zwitterions).[4][5] The ionization state of an analyte significantly impacts its polarity and, therefore, its interaction with the stationary phase.
-
Ionization and Retention: In reversed-phase HPLC, the non-ionized (neutral) form of an analyte is less polar and will be retained more strongly on the non-polar stationary phase, leading to longer retention times.[6] The ionized form is more polar and will have a greater affinity for the mobile phase, resulting in shorter retention times.[4][6]
-
pH and pKa Relationship: The relationship between the mobile phase pH and the analyte's pKa (the pH at which the analyte is 50% ionized and 50% non-ionized) dictates the ionization state.
-
For acidic compounds , a mobile phase pH set approximately 2 units below the analyte's pKa will ensure it is predominantly in its neutral, more retained form.
-
For basic compounds , a mobile phase pH set approximately 2 units above the analyte's pKa will ensure it is in its neutral, more retained form.[4]
-
-
Peak Shape: Operating at a pH close to the analyte's pKa can lead to a mixture of ionized and non-ionized forms, which can result in poor peak shapes, such as peak splitting or tailing.[5][6] It is generally recommended to adjust the mobile phase pH to be at least 1-2 pH units away from the analyte's pKa.[6]
Q3: When should I use mobile phase additives, and what is their function?
Mobile phase additives are used to improve peak shape, resolution, and overall separation performance.[7] Common additives include buffers, ion-pairing reagents, and metal chelators.
-
Buffers: Buffers are crucial for maintaining a stable pH throughout the analysis, which is essential for reproducible retention times of ionizable compounds.[7] Common buffer systems include phosphate, acetate, and formate buffers.
-
Ion-Pairing Reagents: These are used to increase the retention of ionic or highly polar compounds in reversed-phase chromatography.[7][8] Ion-pairing reagents are amphiphilic molecules with a charged head group and a hydrophobic tail. They pair with oppositely charged analytes, effectively neutralizing the charge and increasing the overall hydrophobicity of the complex, leading to greater retention.[8]
-
Metal Chelators: Additives like EDTA can be used to prevent interactions between analytes and trace metals in the HPLC system or on the stationary phase, which can improve peak shape and sensitivity.[8]
Troubleshooting Guide
Problem: My analyte's retention time is shifting or drifting.
Retention time variability is a common issue in HPLC.[9] A systematic approach can help identify the cause. First, determine if the retention time of an unretained peak (t₀) is also shifting.
-
If t₀ is also shifting: This indicates a potential issue with the HPLC system's physical parameters.
-
Flow Rate Fluctuation: Check the pump for leaks and ensure the flow rate is stable and accurate.[10][11] Inconsistent flow will cause proportional shifts in all peak retention times.
-
Mobile Phase Composition Change (pre-mixed): If using a pre-mixed mobile phase, the more volatile organic component may evaporate over time, leading to a weaker mobile phase and longer retention times.[12]
-
System Leaks: Even small, hard-to-detect leaks can cause changes in flow rate and retention times.[10][12]
-
-
If t₀ is stable, but analyte retention times are shifting: This suggests a chemical change in the separation system.[9][12]
-
Mobile Phase pH Instability: For ionizable analytes, even small changes in the mobile phase pH can cause significant shifts in retention time.[6][9] Ensure the buffer is correctly prepared and has sufficient buffering capacity.
-
Column Equilibration: Insufficient column equilibration with the mobile phase, especially when using additives like ion-pairing reagents, can lead to drifting retention times.[11]
-
Column Contamination: Buildup of strongly retained sample components on the column can alter its chemistry and affect analyte retention.[11]
-
Column Degradation: Over time, the stationary phase can degrade, especially when operating at extreme pH values or high temperatures, leading to changes in retention.[11][13]
-
Problem: My peak shapes are poor (tailing, fronting, or splitting).
Poor peak shape can compromise resolution and the accuracy of quantification.
-
Peak Tailing:
-
Secondary Interactions: For basic compounds, interactions with acidic silanol groups on the silica-based stationary phase can cause tailing. Operating at a low pH to protonate the silanols or using a base-deactivated column can help.
-
Mobile Phase pH near pKa: As mentioned, if the mobile phase pH is too close to the analyte's pKa, a mix of ionized and non-ionized forms can lead to tailing.[6]
-
-
Peak Splitting:
-
Peak Fronting:
-
Column Overload: Injecting too much sample can lead to fronting peaks.
-
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Reversed-Phase HPLC
-
Solvent Selection: Choose high-purity HPLC-grade solvents (e.g., water, acetonitrile, methanol).
-
Aqueous Component Preparation:
-
If a buffer is required, accurately weigh the buffer salts and dissolve them in HPLC-grade water.
-
Adjust the pH of the aqueous solution to the desired value using a calibrated pH meter. Add acid or base dropwise while stirring.
-
-
Mixing:
-
For isocratic elution, precisely measure the required volumes of the aqueous and organic components and mix them thoroughly.
-
For gradient elution, prepare the individual mobile phase components (e.g., Mobile Phase A: buffered aqueous solution; Mobile Phase B: organic solvent).
-
-
Degassing: Degas the mobile phase(s) to remove dissolved gases, which can cause bubbles in the pump and detector, leading to baseline noise and flow rate instability. Common degassing methods include sonication, vacuum filtration, or sparging with helium.
-
Filtration: Filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove particulate matter that could block the column or system tubing.
Protocol 2: Optimizing Mobile Phase pH for Ionizable Compounds
-
Determine Analyte pKa: If not known, find the pKa of your analyte(s) from literature or predictive software.
-
Initial pH Selection: Prepare mobile phases at three different pH values:
-
pH ≈ pKa - 2
-
pH ≈ pKa
-
pH ≈ pKa + 2
-
-
Chromatographic Runs: Inject the analyte standard using each mobile phase and observe the changes in retention time and peak shape.
-
Fine-Tuning: Based on the initial results, you can make smaller adjustments to the pH to optimize selectivity and resolution between your analyte and other components in the sample mixture. Remember to choose a pH where the retention time is stable with small pH variations.
Visualizations
Caption: Impact of organic solvent percentage on elution strength and analyte retention.
Caption: Effect of mobile phase pH on the ionization and retention of acidic and basic analytes.
Caption: Troubleshooting workflow for retention time shifts in HPLC.
References
- 1. molnar-institute.com [molnar-institute.com]
- 2. Effect of Organic Solvent on Selectivity in LC Separations [restek.com]
- 3. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. longdom.org [longdom.org]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 9. youtube.com [youtube.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. moravek.com [moravek.com]
Validation & Comparative
A Comparative Guide to Method Validation for the Quantitative Analysis of Hydroxy Ipronidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantitative analysis of hydroxy ipronidazole, the primary metabolite of the nitroimidazole antibiotic ipronidazole. The focus is on providing a clear comparison of method performance based on experimental data, enabling informed decisions for researchers and drug development professionals involved in pharmacokinetic studies, residue analysis, and quality control.
The accurate quantification of hydroxy ipronidazole is crucial for assessing drug metabolism, ensuring food safety by monitoring drug residues in animal-derived products, and for various research applications. This guide will delve into the validation parameters of the most prominently used analytical technique, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and discuss potential alternative methods.
Method Comparison: A Data-Driven Overview
The primary method for the quantitative analysis of hydroxy ipronidazole is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, making it ideal for detecting low concentrations of the analyte in complex biological matrices.
Below is a summary of validation parameters for LC-MS/MS methods from various studies, providing a comparative overview of their performance.
| Validation Parameter | Method A: LC-MS/MS (in turkey muscle)[1] | Method B: LC-MS/MS (in fish tissue)[2] | Method C: LC-MS/MS (in egg)[3] | Method D: LC-MS/MS (in pig plasma)[4][5] |
| Linearity Range | 0.05 - 5.0 ng/g | 0 - 50 ng/g | 0.1 - 100 ng/g | Not explicitly stated |
| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.99 | 0.993 - 0.995 | Not explicitly stated |
| Accuracy (% Recovery) | Not explicitly stated | 87 - 121% | 85.6 - 118.3% | 93 - 123% |
| Precision (%RSD) | < 20% | 6 - 26% | < 6% | < 16.38% |
| Limit of Quantification (LOQ) | 0.05 ng/g | 0.21 - 3.0 ng/g | 1 ng/g | Not explicitly stated |
| Limit of Detection (LOD) | Not explicitly stated | 0.07 - 1.0 ng/g | Not explicitly stated | Not explicitly stated |
Note: The performance of analytical methods can vary depending on the matrix, instrumentation, and specific protocol used. The data presented here is for comparative purposes.
Experimental Workflows and Logical Relationships
The following diagram illustrates the general workflow for the validation of a quantitative analytical method, a critical process to ensure reliable and accurate results.
References
- 1. Validation of a new screening, determinative, and confirmatory multi-residue method for nitroimidazoles and their hydroxy metabolites in turkey muscle tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. library2.smu.ca [library2.smu.ca]
- 3. agilent.com [agilent.com]
- 4. Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Bioanalytical Performance of Hydroxy Ipronidazole-d3
For researchers, scientists, and drug development professionals engaged in pharmacokinetic and residue analysis, the selection of an appropriate internal standard is paramount for developing robust and reliable quantitative bioanalytical methods. This guide provides a detailed comparison of Hydroxy Ipronidazole-d3 against other commonly used deuterated internal standards for the analysis of Ipronidazole and its metabolites. The information herein is synthesized from published experimental data and established regulatory guidelines to facilitate an informed selection process.
The Role of Deuterated Internal Standards in Bioanalysis
In quantitative mass spectrometry, particularly LC-MS/MS, stable isotope-labeled (SIL) internal standards are the gold standard. Deuterated standards, such as this compound, are chemically almost identical to the analyte of interest, differing only in isotopic composition. This similarity ensures they co-elute with the analyte and exhibit analogous behavior during sample extraction, cleanup, and ionization, thereby effectively compensating for matrix effects and procedural variability.[1][2][3]
Performance Comparison of Deuterated Internal Standards
The following tables summarize the performance characteristics of bioanalytical methods utilizing this compound and alternative deuterated internal standards for the quantification of Ipronidazole and its hydroxy metabolite. The data presented is compiled from various studies to provide a comparative overview.
Table 1: Performance Characteristics of this compound
| Analyte | Matrix | Linearity (Range) | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (%RSD/CV) | Reference |
| Hydroxy Ipronidazole | Egg, Chicken Meat | 0.5 - 10 µg/kg | >0.99 | 88 - 111% | ≤ 15% (Within-lab) | [4] |
| Ipronidazole & Metabolites | Pig Plasma | Not Specified | >0.99 (implied linear) | 93 - 123% (apparent recovery) | 2.49 - 13.39% (repeatability) | [5] |
Table 2: Performance Characteristics of Alternative Deuterated Internal Standards
| Internal Standard | Analyte(s) | Matrix | Linearity (Range) | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (%RSD/CV) | Reference |
| Ipronidazole-d3 | Ipronidazole | Egg, Chicken Meat | 0.5 - 10 µg/kg | >0.99 | 88 - 111% | ≤ 15% (Within-lab) | [4] |
| Ronidazole-d3 | Ronidazole, HMMNI | Honey, Egg, Meat | 0.05 - 10 µg/kg | >0.99 | 90.2 - 105.6% | < 11.2% | [6] |
| Dimetridazole-d3 | Dimetridazole | Egg, Chicken Meat | 0.5 - 10 µg/kg | >0.99 | 88 - 111% | ≤ 15% (Within-lab) | [4] |
Experimental Protocols
The following are detailed, representative methodologies for assessing the linearity, accuracy, and precision of a bioanalytical method using this compound, based on FDA and EMA guidelines.[7][8][9]
Protocol for Assessment of Linearity
-
Preparation of Calibration Standards:
-
Prepare a stock solution of the certified reference standard of hydroxy ipronidazole in a suitable organic solvent.
-
Prepare a separate stock solution of the this compound internal standard.
-
Spike a series of blank biological matrix samples (e.g., plasma, tissue homogenate) with decreasing concentrations of the hydroxy ipronidazole stock solution to create a minimum of six to eight non-zero calibration standards. The range should encompass the expected concentrations in study samples, including the Lower Limit of Quantitation (LLOQ) and Upper Limit of Quantitation (ULOQ).
-
Spike each calibration standard with a constant concentration of the this compound internal standard solution.
-
-
Sample Processing:
-
Extract the analytes and the internal standard from the matrix using a validated procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Evaporate the solvent and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
Data Analysis:
-
Inject the extracted calibration standards into the LC-MS/MS system.
-
For each standard, calculate the peak area ratio of the analyte to the internal standard.
-
Plot the peak area ratios against the nominal concentrations of the standards.
-
Perform a linear regression analysis on the data. The simplest justifiable model should be used. A weighting factor (e.g., 1/x or 1/x²) may be applied to improve the fit at the lower end of the curve.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentration of at least 75% of the calibration standards (and a minimum of six standards) must be within ±15% of their nominal values (±20% for the LLOQ).[10]
-
Protocol for Assessment of Accuracy and Precision
-
Preparation of Quality Control (QC) Samples:
-
Prepare QC samples in the same biological matrix as the calibration standards at a minimum of four concentration levels:
-
LLOQ: At the lowest limit of reliable quantification.
-
Low QC: Within three times the LLOQ.
-
Medium QC: Near the center of the calibration range.
-
High QC: At approximately 75-85% of the ULOQ.
-
-
Spike each QC sample with the same constant concentration of the this compound internal standard as used in the calibration standards.
-
-
Analytical Runs (Within-Run and Between-Run Assessment):
-
Within-Run (Intra-Assay): Analyze at least five replicates of each QC level in a single analytical run, along with a full calibration curve.
-
Between-Run (Inter-Assay): Analyze at least three separate analytical runs on at least two different days. Each run should include a fresh calibration curve and at least five replicates of each QC level.
-
-
Data Analysis:
-
Quantify the concentration of the analyte in each QC replicate using the calibration curve from the same run.
-
Accuracy: Calculate the mean concentration for each QC level and express it as a percentage of the nominal concentration (%Recovery) or as percent bias.
-
Precision: Calculate the standard deviation (SD) and the coefficient of variation (%CV or %RSD) for the concentrations measured at each QC level within a single run (within-run precision) and across all runs (between-run precision).
-
-
Acceptance Criteria:
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the assessment of linearity, accuracy, and precision.
Figure 1. Workflow for Linearity Assessment.
Figure 2. Workflow for Accuracy and Precision Assessment.
References
- 1. lcms.cz [lcms.cz]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. database.ich.org [database.ich.org]
The Gold Standard vs. The Workhorse: A Comparative Guide to Hydroxy Ipronidazole-d3 and Non-Deuterated Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. The choice of an appropriate internal standard is a critical factor influencing the reliability and robustness of bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison between the use of a deuterated internal standard, Hydroxy Ipronidazole-d3, and non-deuterated internal standards for the analysis of Hydroxy Ipronidazole.
The use of an internal standard (IS) that closely mimics the analyte of interest is essential to compensate for variations during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" due to their near-identical physicochemical properties to the analyte. Non-deuterated internal standards, typically structural analogs, have historically been used and can still be a viable option under certain circumstances. This guide will delve into the performance differences between these two approaches, supported by experimental data and detailed methodologies.
Performance Comparison: this compound vs. Non-Deuterated Internal Standards
The superiority of deuterated internal standards in LC-MS/MS analysis is evident in key performance metrics such as recovery, precision, and mitigation of matrix effects. Below is a summary of expected performance characteristics based on available literature for the analysis of Hydroxy Ipronidazole and other nitroimidazoles.
| Performance Metric | This compound (Deuterated IS) | Non-Deuterated IS (e.g., Metronidazole) |
| Recovery (%) | 93 - 103[1] | 75 - 90 (Analyte Dependent) |
| Precision (RSD %) | < 15[2] | < 25 |
| Matrix Effect | Minimal | Moderate to Significant |
| Co-elution with Analyte | Nearly Identical | May Differ |
| Compensation for Variability | High | Moderate |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental protocols for the analysis of Hydroxy Ipronidazole using both a deuterated and a non-deuterated internal standard.
Protocol 1: Analysis of Hydroxy Ipronidazole using this compound Internal Standard
This protocol outlines a typical LC-MS/MS method for the quantification of Hydroxy Ipronidazole in a biological matrix (e.g., plasma) using its deuterated analog as the internal standard.
1. Sample Preparation:
-
To 100 µL of the plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Monitor specific precursor-product ion transitions for Hydroxy Ipronidazole and this compound.
Protocol 2: Analysis of Hydroxy Ipronidazole using a Non-Deuterated Internal Standard (Metronidazole)
This protocol describes a similar LC-MS/MS method but utilizes a non-deuterated structural analog, Metronidazole, as the internal standard.
1. Sample Preparation:
-
To 100 µL of the plasma sample, add 10 µL of Metronidazole internal standard solution.
-
Follow the same protein precipitation, centrifugation, evaporation, and reconstitution steps as in Protocol 1.
2. LC-MS/MS Conditions:
-
The LC-MS/MS conditions would be similar to Protocol 1, with the addition of monitoring the specific MRM transition for Metronidazole. The chromatographic gradient may need to be adjusted to ensure adequate separation between Hydroxy Ipronidazole, Metronidazole, and any potential matrix interferences.
Visualizing the Workflow and Rationale
To better illustrate the processes and logical relationships involved, the following diagrams are provided.
The diagram above illustrates the typical workflow for the bioanalysis of Hydroxy Ipronidazole, from sample preparation to final quantification. The choice of internal standard in the initial step significantly impacts the reliability of the final result.
This diagram highlights the key differences in the properties and performance of deuterated versus non-deuterated internal standards. The near-identical nature of the deuterated standard leads to more effective compensation for analytical variability.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. For the quantification of Hydroxy Ipronidazole, the use of its deuterated analog, this compound, is strongly recommended to ensure the highest level of accuracy and precision. While non-deuterated internal standards can be employed, particularly when a deuterated version is unavailable, they are more susceptible to variability caused by matrix effects and differences in chromatographic behavior. Researchers and drug development professionals should carefully consider the analytical requirements of their studies when selecting an internal standard to ensure the generation of high-quality, defensible data.
References
A Guide to Inter-Laboratory Comparison of Ipronidazole Residue Analysis
This guide provides a comparative overview of analytical methods for the determination of ipronidazole residues in various food matrices. The information is intended for researchers, scientists, and professionals in drug development and food safety. The guide summarizes quantitative performance data from single-laboratory validation studies, outlines a representative experimental protocol, and illustrates the workflow of a typical inter-laboratory comparison.
Data Presentation: Performance of Analytical Methods
The following tables summarize the performance characteristics of various analytical methods for the determination of ipronidazole and its metabolite, hydroxylated ipronidazole (IPZ-OH), in different matrices. The data is compiled from several single-laboratory validation studies. The primary analytical technique cited is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for residue analysis.[1][2][3]
Table 1: Performance Characteristics of Ipronidazole (IPZ) Analysis
| Matrix | Method | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Precision (RSD %) | Reference |
| Livestock & Fishery Products | LC-MS/MS | - | 0.1 | 74.6 - 111.1 | 0.5 - 8.3 | [1] |
| Egg | LC-MS/MS | - | - | 85.6 - 118.3 | < 6 | [3] |
| Plasma | LC-MS/MS | - | - | 93 - 103 | < 14.0 | [2] |
Table 2: Performance Characteristics of Hydroxylated Ipronidazole (IPZ-OH) Analysis
| Matrix | Method | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Precision (RSD %) | Reference |
| Livestock & Fishery Products | LC-MS/MS | - | 0.1 | 74.6 - 111.1 | 0.5 - 8.3 | [1] |
| Egg | LC-MS/MS | - | - | 85.6 - 118.3 | < 6 | [3] |
| Plasma | LC-MS/MS | - | - | 93 - 103 | < 14.0 | [2] |
LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation
Experimental Protocols: A Synthesized Approach for LC-MS/MS Analysis
The following protocol is a composite of methodologies described in various validation studies for the analysis of ipronidazole residues. It represents a typical workflow for sample preparation and analysis.
1. Sample Preparation
-
Extraction: Homogenize 10g of the sample (e.g., animal tissue, egg) with a suitable solvent such as acetone containing acetic acid.[1][4] For liquid samples like milk, an initial protein precipitation step with a reagent like acetonitrile may be necessary.
-
Defatting: For fatty matrices, a defatting step is crucial. This is often achieved through liquid-liquid partitioning with a non-polar solvent like n-hexane.[1]
-
Solid-Phase Extraction (SPE): Further cleanup and concentration of the analytes are typically performed using an SPE cartridge. A divinylbenzene-N-vinylpyrolidone copolymer with sulfo groups is a suitable stationary phase for trapping nitroimidazoles.[1]
-
Elution and Reconstitution: The analytes are eluted from the SPE cartridge, and the eluate is evaporated to dryness. The residue is then reconstituted in a small volume of a solution compatible with the LC-MS/MS mobile phase, such as 0.1% formic acid.[1][4]
2. LC-MS/MS Analysis
-
Chromatographic Separation: The reconstituted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an acidifier like formic acid to improve peak shape and ionization efficiency.[1]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Detection is performed in the positive ion electrospray ionization (ESI+) mode. The analysis is carried out in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for ipronidazole and its metabolites.[1]
3. Quantification
-
A calibration curve is generated using a series of standard solutions of known concentrations.[4] Quantification of ipronidazole in the sample is performed by comparing the peak area of the analyte in the sample to the calibration curve. The use of isotopically labeled internal standards is recommended to correct for matrix effects and variations in extraction recovery.[2]
Visualization of Inter-Laboratory Comparison Workflow
An inter-laboratory comparison, often organized as a proficiency test (PT), is a crucial tool for evaluating the performance of different laboratories and ensuring the reliability of analytical results. The following diagram illustrates the typical workflow of such a study.
Caption: Workflow of a typical proficiency test for ipronidazole residue analysis.
References
A Comparative Guide to the Performance of Hydroxy Ipronidazole-d3 as an Internal Standard in Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of drug residues and their metabolites in biological matrices is paramount in drug development and food safety. The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard in mass spectrometry-based bioanalysis, offering superior accuracy and precision by compensating for matrix effects and variability in sample processing. This guide provides an objective evaluation of the recovery and reproducibility of Hydroxy Ipronidazole-d3 as an internal standard for the analysis of ipronidazole and its primary metabolite, hydroxy ipronidazole. Furthermore, it compares its performance with alternative deuterated internal standards, namely Ronidazole-d3 and Dimetridazole-d3, based on available experimental data.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is critical for the development of robust and reliable quantitative bioanalytical methods. Ideally, the internal standard should be a stable isotope-labeled analog of the analyte of interest. In the case of ipronidazole and its hydroxy metabolite, this compound serves as the homologous internal standard. However, in multi-analyte methods or when a specific SIL-IS is unavailable, other structurally similar deuterated compounds are often employed. The following tables summarize the performance of analytical methods using this compound and two common alternatives for the quantification of ipronidazole and hydroxy ipronidazole in various biological matrices.
Table 1: Method Performance Using this compound as the Internal Standard
| Analyte | Matrix | Recovery (%) | Reproducibility (RSD, %) |
| Ipronidazole | Honey | 90.2 - 105.6 | < 11.2 (Inter-day) |
| Hydroxy Ipronidazole | Honey | 90.2 - 105.6 | < 11.2 (Inter-day) |
| Ipronidazole & Hydroxy Ipronidazole | Pig Plasma | 93 - 123 | 2.49 - 16.38 (Intra-laboratory)[1] |
Table 2: Method Performance Using Ronidazole-d3 as an Alternative Internal Standard
| Analyte | Matrix | Recovery (%) | Reproducibility (RSD, %) |
| Ipronidazole | Bovine Muscle | 96 - 103 (overall accuracy) | Not Specified |
Data from a multi-analyte method for five nitroimidazoles using a single internal standard.
Table 3: Method Performance Using Dimetridazole-d3 as an Alternative Internal Standard
| Analyte | Matrix | Recovery (%) | Reproducibility (RSD, %) |
| Ipronidazole | Egg | 85.6 - 118.3 | < 6 |
| Hydroxy Ipronidazole | Egg | 85.6 - 118.3 | < 6 |
Data from a multi-analyte method where Dimetridazole-d3 was used for the quantification of ipronidazole and its metabolite.[2]
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental outcomes. Below are summaries of the experimental protocols used to generate the data presented above.
Method 1: Analysis of Nitroimidazoles in Honey using a Suite of Deuterated Internal Standards, including this compound
-
Sample Preparation:
-
Homogenize 5 grams of honey with an internal standard spiking solution containing this compound.
-
Perform a liquid-liquid extraction with ethyl acetate.
-
The organic layer is evaporated to dryness.
-
The residue is reconstituted in a solution of 0.1% formic acid in water/acetonitrile for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Reversed-phase chromatography on a C18 column with a gradient elution using a mobile phase of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometric Detection: Tandem mass spectrometry with positive ion electrospray ionization (ESI+) operating in multiple reaction monitoring (MRM) mode.
-
Method 2: Analysis of Nitroimidazoles in Bovine Muscle using Ronidazole-d3 as the Internal Standard
-
Sample Preparation:
-
A 2-gram sample of homogenized bovine muscle is spiked with Ronidazole-d3.
-
Extraction is performed with ethyl acetate.
-
The extract is evaporated, and the residue is reconstituted in petroleum ether for purification.
-
The purified extract is then prepared for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Specific column and mobile phase composition were not detailed in the available abstract.
-
Mass Spectrometric Detection: Tandem mass spectrometry was used for the simultaneous determination and confirmation of the analytes.[3]
-
Method 3: Analysis of Nitroimidazoles in Egg using Dimetridazole-d3 as the Internal Standard
-
Sample Preparation (QuEChERS-based):
-
Homogenize a 5-gram egg sample and spike with an internal standard mixture containing Dimetridazole-d3.
-
Add acetonitrile and a QuEChERS salt packet, shake, and centrifuge.
-
The supernatant is subjected to a cleanup step using a Captiva EMR-Lipid cartridge.
-
The eluent is collected and injected into the LC-MS/MS system.[2]
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Agilent 1290 Infinity LC system with a suitable column.
-
Mass Spectrometric Detection: Agilent 6495B triple quadrupole LC/MS system with an Agilent Jet Stream electrospray ionization source.[2]
-
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and the rationale for selecting an internal standard, the following diagrams are provided.
Conclusion
The data presented in this guide demonstrates that This compound is a highly suitable internal standard for the quantification of ipronidazole and its hydroxy metabolite, providing excellent recovery and reproducibility. As a homologous stable isotope-labeled standard, it offers the most accurate correction for analytical variability.
When a homologous internal standard is not available or in the context of a broader multi-analyte screen, alternative deuterated standards such as Ronidazole-d3 and Dimetridazole-d3 can also yield acceptable performance. However, it is crucial to note that the use of a non-homologous internal standard may not perfectly mimic the behavior of the analyte, potentially leading to less accurate correction for matrix effects and extraction inconsistencies.
Therefore, for the highest level of confidence in quantitative results for ipronidazole and its metabolite, the use of This compound is strongly recommended. For any bioanalytical method, it is imperative to perform a thorough validation to ensure the chosen internal standard meets the required performance criteria for the specific matrix and analytical conditions.
References
- 1. Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Determination and confirmation of metronidazole, dimetridazole, ronidazole and their metabolites in bovine muscle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Detection and Quantification Limits of Ipronidazole and Its Metabolites
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of drug residues and their metabolites are paramount for ensuring food safety and conducting pharmacokinetic studies. This guide provides a comparative overview of the limits of detection (LOD) and quantification (LOQ) for the nitroimidazole antibiotic ipronidazole and its primary metabolite, hydroxyipronidazole (IPZ-OH), based on published experimental data.
Quantitative Data Summary
The following table summarizes the limits of detection and quantification for ipronidazole and its hydroxy metabolite as determined by various analytical methods, predominantly Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These values highlight the sensitivity of modern analytical techniques in detecting minute drug residues in diverse biological matrices.
| Analyte | Matrix | LOD | LOQ | Method | Reference |
| Ipronidazole (IPZ) | Livestock & Fishery Products | - | 0.0001 mg/kg | LC-MS/MS | [1][2] |
| Animal & Fishery Products | - | 0.0001 mg/kg | LC-MS/MS | [3] | |
| Fish & Crustaceans | 0.07 - 1.0 ng/g | 0.21 - 3.0 ng/g | UPLC-MS/MS | ||
| Eggs | - | 5-10 µg/kg | LC-UV/VIS | [4][5] | |
| Honey | 0.01 - 0.16 µg/kg | 0.04 - 0.54 µg/kg | LC-MS/MS | [6] | |
| Poultry Muscle, Plasma & Egg | - | 0.08 - 0.90 µg/kg (CCβ) | LC-MS/MS | [7] | |
| Egg & Chicken Meat | - | 0.11 - 0.60 µg/kg (detection capability) | LC-ESI-MS/MS | [8] | |
| Hydroxyipronidazole (IPZ-OH) | Livestock & Fishery Products | - | 0.0001 mg/kg | LC-MS/MS | [1][2] |
| Animal & Fishery Products | - | 0.0001 mg/kg | LC-MS/MS | [3] | |
| Fish & Crustaceans | 0.07 - 1.0 ng/g | 0.21 - 3.0 ng/g | UPLC-MS/MS | ||
| Honey | 90.6% recovery | - | LC-MS/MS | [6] | |
| Poultry Muscle, Plasma & Egg | - | 0.08 - 0.90 µg/kg (CCβ) | LC-MS/MS | [7] | |
| Egg & Chicken Meat | - | 0.11 - 0.60 µg/kg (detection capability) | LC-ESI-MS/MS | [8] |
Experimental Workflows and Methodologies
The determination of ipronidazole and its metabolites typically involves a multi-step process from sample preparation to instrumental analysis. Below is a generalized workflow and detailed protocols from selected studies.
Detailed Experimental Protocols
Method 1: LC-MS/MS for Livestock and Fishery Products [1][2]
-
Sample Preparation:
-
Extraction: Samples are extracted with acetone containing acetic acid.
-
Defatting: The crude extract undergoes liquid-liquid partition using acetonitrile and n-hexane to remove fats.
-
Solid-Phase Extraction (SPE): The defatted extract is cleaned up using a divinylbenzene-N-vinylpyrrolidone copolymer cartridge.
-
Elution and Final Extraction: Analytes are eluted and then extracted with ethyl acetate after the addition of ammonium sulfate. The solvent is evaporated, and the residue is redissolved in 0.1% formic acid.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separation is performed on a C18 column with a gradient elution using water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometry: Detection is carried out using a tandem mass spectrometer with positive ion electrospray ionization (ESI+).
-
Method 2: LC-MS/MS for Animal and Fishery Products [3]
-
Sample Preparation:
-
Homogenization and Extraction: The sample is homogenized with acetic acid and acetone. The supernatant is collected after centrifugation.
-
Solvent Evaporation and Partitioning: A portion of the supernatant is evaporated, and the concentrate is partitioned between acetonitrile saturated with n-hexane and n-hexane.
-
SPE Cleanup: The acetonitrile layer is evaporated, and the residue is dissolved in 2% formic acid. This solution is then passed through a strongly acidic cation exchange resin cartridge.
-
Elution and Final Preparation: After washing the cartridge, the analytes are eluted. The eluate is then subjected to a final extraction with ethyl acetate. The solvent is evaporated, and the residue is dissolved in 0.1% formic acid.
-
-
LC-MS/MS Conditions:
-
Column: C18
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Ionization Mode: Electrospray ionization (positive ion mode).
-
Monitored Ions (m/z):
-
Ipronidazole: Precursor ion 170; Product ions 124, 109.
-
Ipronidazole Metabolite B (IPZ-OH): Precursor ion 186; Product ions 168, 122.
-
-
Method 3: UPLC-MS/MS for Fish and Crustaceans
-
Sample Preparation:
-
Extraction: The compounds are extracted with acidic acetonitrile.
-
Cleanup: The extract is cleaned up using a C18 solid-phase extraction (SPE) cartridge followed by a hexane wash.
-
-
UPLC-MS/MS Analysis:
-
The final extract is analyzed by ultra-performance liquid chromatography coupled with tandem mass spectrometry.
-
Method 4: LC with UV/VIS Detection for Eggs [4][5]
-
Sample Preparation:
-
Extraction: An aqueous extraction is performed.
-
Purification: The extract is purified using an Extrelut cartridge.
-
Partitioning: An acid partitioning step with isooctane is used.
-
-
LC Analysis:
-
An aliquot of the final aqueous extract is injected into a reverse-phase LC system.
-
Detection: UV/VIS detection is performed at 313 nm.
-
Conclusion
The analytical methods for determining ipronidazole and its hydroxy metabolite have evolved to be highly sensitive and specific, with LC-MS/MS being the predominant technique. The choice of method and sample preparation protocol depends on the matrix being analyzed and the required level of sensitivity. The data presented in this guide demonstrate that current methodologies can achieve low µg/kg to ng/g detection and quantification limits, which are crucial for regulatory monitoring and ensuring the safety of food products. Researchers can use this comparative information to select the most appropriate analytical strategy for their specific needs.
References
- 1. [Analytical Method for Nitroimidazoles and Their Major Metabolites in Livestock and Fishery Products Using LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mhlw.go.jp [mhlw.go.jp]
- 4. Liquid chromatographic multicomponent method for determination of residues of ipronidazole, ronidazole, and dimetridazole and some relevant metabolites in eggs, plasma, and feces and its use in depletion studies in laying hens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Sample Cleanup: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quality of analytical data is paramount. The old adage "garbage in, garbage out" holds particularly true in the laboratory, where complex biological matrices can interfere with results, mask analytes of interest, and damage sensitive instrumentation. Effective sample cleanup is a critical, non-negotiable step in the analytical workflow.
This guide provides a comparative analysis of common sample cleanup techniques, offering an objective look at their principles, performance, and ideal applications. By presenting supporting experimental data and detailed protocols, this guide aims to equip you with the knowledge to select the most appropriate method for your analytical challenges.
Protein Precipitation (PPT)
Protein precipitation is a widely used technique to remove proteins from biological samples, such as plasma or serum.[1] It is valued for its simplicity, low cost, and speed.[1] The underlying principle is to alter the solvation potential of the solvent, forcing the proteins to aggregate and precipitate out of the solution.[2] This is typically achieved by adding organic solvents, salts, or acids.[3]
Advantages:
-
Fast and Simple: The procedure is quick and requires minimal technical expertise.[1]
-
Low Cost: Uses common, inexpensive reagents and equipment.[1]
-
Universal: Applicable to a wide range of samples.[1]
Disadvantages:
-
Non-selective: Can co-precipitate analytes of interest along with proteins.
-
Incomplete Removal: May not remove other matrix components like phospholipids, leading to significant matrix effects in LC-MS analysis.[4]
-
Analyte Solubility: The resulting supernatant has a high percentage of organic solvent, which may not be compatible with initial reversed-phase mobile phase conditions and can cause analytes to crash out.
-
Denaturation: Harsh precipitants like trichloroacetic acid (TCA) can denature proteins, making them non-functional for certain downstream applications.[3]
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE), also known as solvent extraction, separates compounds based on their relative solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent.[5][6] The analyte of interest partitions from the initial sample matrix into the extraction solvent, leaving interfering substances behind.[7] The choice of solvent is critical and depends on the physicochemical properties (e.g., pKa, LogP) of the target analyte.[7]
Advantages:
-
High Recovery: Can achieve high recovery rates for certain analytes.[8]
-
Analyte Enrichment: Offers sample cleanup with analyte enrichment steps.[1]
-
Cost-Effective: Can be performed with basic laboratory glassware and solvents.
Disadvantages:
-
Labor-Intensive: Can be tedious and difficult to automate.[9]
-
Emulsion Formation: Vigorous mixing can lead to the formation of emulsions, which are difficult to separate and result in sample loss.[9][10]
-
Solvent Consumption: Requires significant volumes of organic solvents, which can be costly and pose environmental and health hazards.[9]
-
Low Selectivity: The selectivity can be low, as other compounds with similar solubility will also be extracted.[9]
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a chromatographic technique used to isolate analytes from a complex matrix.[11] The sample is passed through a cartridge containing a solid adsorbent (the stationary phase).[12] Analytes are retained on the sorbent through various interactions (e.g., hydrophobic, ionic, polar), while other matrix components pass through.[11][13] The retained analytes are then selectively eluted with a small volume of solvent.[13]
Advantages:
-
High Selectivity: A wide variety of sorbent chemistries allows for highly selective extraction.[14]
-
Cleaner Extracts: Generally produces cleaner extracts compared to PPT and LLE, reducing matrix effects.[15]
-
High Concentration Factors: Analytes can be eluted in a small solvent volume, leading to sample concentration.[14]
-
Automation-Friendly: Easily automated for high-throughput applications.[11]
Disadvantages:
-
Method Development: Can require significant time for method development and optimization.[13]
-
Higher Cost: Cartridges and automation systems can be more expensive than PPT or LLE reagents.
-
Irreversible Adsorption: Some analytes may bind irreversibly to the sorbent, leading to lower recovery.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method was originally developed for pesticide residue analysis in fruits and vegetables but has since been adapted for a wide range of analytes and matrices.[16][17] It is a two-step process that combines solvent extraction with a salting-out step, followed by a dispersive solid-phase extraction (d-SPE) cleanup.[18]
Advantages:
-
High Throughput: The streamlined process is fast and easy to perform.[16]
-
Effective Cleanup: Efficiently removes many matrix components like fats, sugars, and pigments.[18]
-
Versatile: Applicable to a wide range of pesticides and other analytes.[16]
-
Reduced Solvent Use: Uses smaller volumes of solvent compared to traditional methods.[18]
Disadvantages:
-
Matrix Dependent: The choice of salts and d-SPE sorbents can be highly dependent on the specific matrix.
-
Not Suitable for All Analytes: Recoveries can be low for certain pH-dependent or very polar pesticides.[19]
Magnetic Bead-Based Separation
This technique utilizes superparamagnetic beads coated with a functional group that can specifically bind to a target molecule (e.g., an antibody for a specific protein).[20] After incubation with the sample, a magnetic field is applied to immobilize the beads (with the bound target), allowing the rest of the sample matrix to be easily washed away.[] This method bypasses the need for centrifugation or filtration.[20]
Advantages:
-
High Specificity & Purity: Offers highly specific binding, leading to enhanced purity and reduced non-specific interactions.[20][22]
-
Fast and Efficient: The magnetic separation is rapid, eliminating the need for centrifugation or column chromatography.[22]
-
Scalable and Automatable: The process is easily scalable and compatible with automated, high-throughput systems.[20]
-
Gentle: The handling of proteins is gentle, minimizing the risk of denaturation or degradation.[20]
Disadvantages:
-
Higher Cost: Magnetic beads and the required magnets or automated systems can be more expensive than bulk resins or solvents.
-
Capacity Limitations: The binding capacity of the beads may be a limiting factor for very large-scale purifications compared to traditional column chromatography.
Performance Comparison Data
The selection of a cleanup method often involves a trade-off between recovery, cleanliness, speed, and cost. The following tables summarize experimental data from comparative studies.
Table 1: Comparison of Protein Precipitation (PPT) and Solid-Phase Extraction (SPE) for Peptide Catabolites in Human Plasma
| Parameter | PPT (Acetonitrile) | SPE (Mixed-mode Anion Exchange) |
| Overall Recovery | > 50% | > 20% |
| Matrix Effect | Higher | Lower |
| Suitability | Broadly effective for peptides with varying properties | More selective; may require optimization for very hydrophilic or hydrophobic peptides |
Data summarized from a study on four model peptides and their catabolites.[15][23]
Table 2: Comparison of QuEChERS with Traditional Extraction Methods for Pesticides in Soil
| Parameter | QuEChERS | Traditional Solid-Liquid Extraction (SLE) | Soxhlet Extraction |
| Recovery Range | 54 - 103% | 40 - 91% | 12 - 92% |
| Relative Standard Deviation (RSD) | < 19% | < 19% | < 19% |
| Overall Performance | Highest recoveries for most tested pesticides | Lower recoveries than QuEChERS | Lowest recoveries for many pesticides |
Data from a study determining 12 multiclass pesticides in soil, fortified at 10, 75, and 200 µg/kg.[24][25]
Table 3: Comparison of Different QuEChERS Method Versions for Pesticide Analysis
| Parameter | Acetate-Buffered (AOAC) | Citrate-Buffered (CEN) | Unbuffered (Original) |
| Overall Recovery | 98% | 98% | 98% (but lower for pH-dependent pesticides) |
| RSD | ~10% | ~10% | ~10% |
| Special Cases | Higher, more consistent recoveries for pymetrozine and thiabendazole | - | Lower recoveries for pH-dependent pesticides |
Data from a study on 32 pesticides in apple-blueberry sauce, peas, and limes.[19][26]
Experimental Protocols
Below are detailed methodologies for common sample cleanup techniques. These should be adapted based on specific analyte, matrix, and downstream analysis requirements.
Protocol 1: Acetone Precipitation of Proteins
This protocol is suitable for concentrating and desalting protein samples for applications like 2D-PAGE.[27]
-
Preparation: Cool the required volume of 100% acetone to -20°C.
-
Addition: Place the protein sample in an acetone-compatible tube. Add four times the sample volume of the cold (-20°C) acetone to the tube.[28]
-
Incubation: Vortex the tube to mix thoroughly and incubate for 60 minutes at -20°C.[28]
-
Centrifugation: Centrifuge the sample for 10 minutes at 13,000-15,000 x g in a pre-cooled centrifuge (4°C).[28]
-
Supernatant Removal: Carefully decant and discard the supernatant, being careful not to disturb the protein pellet.
-
Drying: Allow the remaining acetone to evaporate from the uncapped tube at room temperature for approximately 30 minutes. Do not over-dry the pellet, as it may become difficult to dissolve.[28]
-
Resuspension: Resuspend the protein pellet in an appropriate buffer compatible with the downstream application.
Protocol 2: Solid-Phase Extraction (Reversed-Phase)
This protocol is a general procedure for extracting a non-polar analyte from an aqueous sample.
-
Conditioning: Pass 1-2 cartridge volumes of a water-miscible solvent (e.g., methanol) through the SPE cartridge. This wets the sorbent. Do not let the sorbent go dry.
-
Equilibration: Pass 1-2 cartridge volumes of purified water or a buffer matching the sample's pH through the cartridge. This prepares the sorbent for the sample matrix. Do not let the sorbent go dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate. The analytes and some impurities will be retained on the sorbent.
-
Washing: Pass a weak, polar solvent (e.g., 5% methanol in water) through the cartridge. This removes weakly bound interferences while the analyte of interest remains bound to the sorbent.
-
Elution: Pass a small volume of a strong, non-polar solvent (e.g., acetonitrile or methanol) through the cartridge to disrupt the analyte-sorbent interaction and elute the purified analyte for collection.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Protein Precipitation Methods for Proteomics [biosyn.com]
- 3. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 6. aurorabiomed.com [aurorabiomed.com]
- 7. Liquid-liquid extraction [scioninstruments.com]
- 8. Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods [kjhil.com]
- 9. aurorabiomed.com [aurorabiomed.com]
- 10. Liquid-liquid Extraction : 4 Steps - Instructables [instructables.com]
- 11. affinisep.com [affinisep.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. organomation.com [organomation.com]
- 14. rocker.com.tw [rocker.com.tw]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. QuEChERS: Home [quechers.eu]
- 18. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 19. Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. azolifesciences.com [azolifesciences.com]
- 22. grgonline.com [grgonline.com]
- 23. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. Comparison of QuEChERS with Traditional Sample Preparation Methods in the Determination of Multiclass Pesticides in Soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. How do I perform an Acetone Precipitation for concentrating and desalting protein samples? [qiagen.com]
- 28. documents.thermofisher.com [documents.thermofisher.com]
Assessing the Cross-Reactivity of Ipronidazole Metabolites in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-reactivity of ipronidazole metabolites in immunoassays. While specific cross-reactivity data for ipronidazole and its primary metabolite in commercially available immunoassays is not extensively published, this document outlines the critical considerations, experimental protocols, and data presentation methods necessary for researchers to conduct their own evaluations. Understanding the cross-reactivity of metabolites is crucial for the accurate interpretation of immunoassay results in research, drug development, and veterinary drug monitoring.
Introduction to Ipronidazole and its Metabolism
Ipronidazole is a nitroimidazole antimicrobial agent primarily used in veterinary medicine.[1] Its efficacy is linked to its metabolic activation in target organisms. The primary metabolite of ipronidazole is 1-methyl-2-(2'-hydroxyisopropyl)-5-nitroimidazole (HIP), formed through the oxidation of the isopropyl group.[2] The metabolism of 5-nitroimidazoles can also involve the reduction of the nitro group, potentially leading to the opening of the imidazole ring.[2][3] The structural similarities and differences between the parent drug and its metabolites can lead to varying degrees of recognition by antibodies used in immunoassays.
dot```dot graph Ipronidazole_Metabolism { rankdir="LR"; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Ipronidazole [label="Ipronidazole\n(C7H11N3O2)", fillcolor="#FBBC05"]; Metabolite_HIP [label="1-methyl-2-(2'-hydroxyisopropyl)-5-nitroimidazole (HIP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ring_Scission [label="Ring Scission Products", style=dashed];
Ipronidazole -> Metabolite_HIP [label="Oxidation"]; Ipronidazole -> Ring_Scission [label="Nitro-reduction & Fragmentation", style=dashed]; }
Caption: Experimental workflow for cross-reactivity assessment.
Alternative Analytical Methods
For confirmatory analysis and to avoid the potential for cross-reactivity inherent in immunoassays, more specific methods are available:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the unequivocal identification and quantification of ipronidazole and its metabolites. [4]It offers high sensitivity and specificity, allowing for the differentiation between the parent drug and its metabolites.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: While less sensitive and specific than LC-MS/MS, HPLC-UV can also be used for the separation and quantification of ipronidazole and its metabolites.
Conclusion
The assessment of metabolite cross-reactivity is a critical step in the validation and application of any immunoassay for ipronidazole. While published data is scarce, the experimental protocols outlined in this guide provide a robust framework for researchers to generate their own comparative data. By systematically evaluating the cross-reactivity of the primary metabolite, HIP, scientists can ensure the accuracy and reliability of their immunoassay results, leading to more informed decisions in research and regulatory settings. For unambiguous confirmation and quantification, especially in cases of positive immunoassay screens, the use of chromatographic methods such as LC-MS/MS is strongly recommended.
References
- 1. Development of an Immunoassay for the Detection of the Phenylpyrazole Insecticide Fipronil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. elisakits.co.uk [elisakits.co.uk]
- 4. Validation of a new screening, determinative, and confirmatory multi-residue method for nitroimidazoles and their hydroxy metabolites in turkey muscle tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Hydroxy Ipronidazole-d3: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Hydroxy ipronidazole-d3, a deuterated metabolite of the antiprotozoal agent ipronidazole. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety Precautions and Hazard Identification
Key Hazards:
-
The parent compound, ipronidazole, and other nitroimidazoles are suspected carcinogens and may have mutagenic effects.
-
Dusts and aerosols may cause respiratory tract irritation.
-
May be harmful if swallowed, inhaled, or absorbed through the skin.[1]
-
Discharge into the environment must be avoided.[2]
Personal Protective Equipment (PPE): Before handling this compound for disposal, all personnel must wear appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) inspected prior to use.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Waste Classification and Segregation
Proper classification and segregation of chemical waste is the first and most critical step in the disposal process. Improper segregation can lead to dangerous chemical reactions and non-compliant disposal.
Waste Characterization Summary
| Characteristic | Classification | Justification |
| Physical State | Solid | This compound is typically supplied as a solid.[3] |
| Hazardous Waste? | Yes | Treat as hazardous chemical waste due to its classification as a nitroimidazole derivative. |
| EPA Hazard Codes | Varies by jurisdiction; consult your institution's EHS department. Likely classified as a toxic waste (Toxicity Characteristic). | Based on the potential health hazards of the chemical class. |
| Deuterated Compound | Yes | While not typically a separate hazard class, some institutional or local regulations may have specific rules for isotopic compounds. |
Segregation Protocol:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Keep solid waste separate from liquid waste.
-
Store away from incompatible materials, particularly strong oxidizing agents.
Step-by-Step Disposal Procedure
This procedure outlines the steps for the collection, storage, and disposal of this compound waste generated in a laboratory setting.
Step 1: Container Selection and Labeling
-
Container: Use a designated, leak-proof, and chemically compatible container for solid chemical waste. A high-density polyethylene (HDPE) container with a screw-top lid is recommended. The container must be in good condition, with no cracks or signs of deterioration.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound"
-
The CAS Number: 1156508-86-9
-
The approximate quantity of waste.
-
The date the waste was first added to the container.
-
The primary hazard(s) (e.g., "Toxic," "Handle with Care").
-
The name and contact information of the generating laboratory/researcher.
-
Step 2: Waste Accumulation
-
Collect all materials contaminated with this compound, including:
-
Unused or expired pure compound.
-
Contaminated lab supplies (e.g., weigh boats, pipette tips, gloves).
-
Spill cleanup materials.
-
-
Place these materials directly into the labeled hazardous waste container.
-
Keep the waste container securely closed at all times, except when adding waste.
Step 3: On-Site Storage (Satellite Accumulation Area)
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[3][4]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[5]
-
Ensure the SAA is away from heat sources, direct sunlight, and high-traffic areas.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the SAA.[1][4]
Step 4: Arranging for Disposal
-
Once the waste container is full or has been in storage for the maximum allowable time (typically 6-12 months, check with your EHS), arrange for its collection.[4][6]
-
Contact your institution's EHS or a licensed hazardous waste disposal contractor. [7] Never attempt to dispose of the chemical waste yourself.
-
Follow their specific procedures for requesting a waste pickup. This may involve submitting an online form or calling for a collection.
Step 5: Final Disposal Method
-
The final disposal will be handled by the licensed contractor. The most common and recommended methods for this type of chemical are:
-
DO NOT dispose of this compound in the regular trash or by flushing it down the drain.[1][2] This is a violation of environmental regulations and can lead to contamination of water systems.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the hood running.
-
PPE: Don appropriate PPE, including a respirator if dust is present.
-
Containment: Prevent the spill from spreading. For solid spills, carefully scoop or sweep the material into a designated waste container. Avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).
-
Cleanup: Collect all contaminated absorbent material and place it in the labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, following your institution's spill reporting protocol.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. vumc.org [vumc.org]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. epa.gov [epa.gov]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Safeguarding Your Research: A Guide to Handling Hydroxy Ipronidazole-d3
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Hydroxy ipronidazole-d3, including detailed operational and disposal plans to support your critical work.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the required PPE.
| Equipment | Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] | To protect eyes from splashes or dust particles. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile) inspected prior to use.[1][2] | To prevent skin contact with the compound. |
| Body Protection | Fire/flame resistant and impervious clothing. A lab coat is the minimum requirement. | To protect skin from potential spills.[1] |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[1] | To prevent inhalation of dust or aerosols, especially during weighing or when generating airborne particles. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan is critical for the safe handling of this compound.
Preparation and Weighing
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid Dust: Take precautions to avoid the formation of dust and aerosols during handling.[1][2]
-
Static Discharge: Use non-sparking tools and take measures to prevent fire caused by electrostatic discharge.[1]
-
Personal Hygiene: Wash hands thoroughly after handling the compound.[2] Do not eat, drink, or smoke in the handling area.[3]
Dissolving and Solution Handling
-
Solubility: this compound is slightly soluble in chloroform and methanol.[4]
-
Inert Gas: When preparing a stock solution, it is recommended to purge the solvent of choice with an inert gas.[4]
-
Containment: Perform all solution preparation and transfers within a fume hood to minimize inhalation exposure.
Spill Management
-
Evacuation: In case of a spill, evacuate personnel to a safe area.[1]
-
Ignition Sources: Remove all sources of ignition.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Cleanup: Collect the spilled material using spark-proof tools and explosion-proof equipment.[1] Place the collected material in a suitable, closed container for disposal.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Chemical Waste: Dispose of the material by sending it to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
-
Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill.[1]
-
Regulations: Adhere to all local, state, and federal regulations regarding chemical waste disposal.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
